molecular formula C10H14ClNO2 B1314315 4-((Dimethylamino)methyl)benzoic acid hydrochloride CAS No. 17847-26-6

4-((Dimethylamino)methyl)benzoic acid hydrochloride

Cat. No.: B1314315
CAS No.: 17847-26-6
M. Wt: 215.67 g/mol
InChI Key: SNTRRUBDUJPTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
The exact mass of the compound 4-((Dimethylamino)methyl)benzoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-((Dimethylamino)methyl)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Dimethylamino)methyl)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(dimethylamino)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTRRUBDUJPTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17847-26-6
Record name 4-[(dimethylamino)methyl]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, proposed synthesis and analytical methodologies, and safety information. The data presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties

Quantitative data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its free base, 4-((Dimethylamino)methyl)benzoic acid, are summarized below. It is important to note that experimental data for the hydrochloride salt is limited in publicly available literature.

Table 1: Identifiers and Molecular Properties

PropertyValueReference
IUPAC Name 4-((Dimethylamino)methyl)benzoic acid hydrochloride[1]
CAS Number 17847-26-6[1][2]
Molecular Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.68 g/mol [1][2]
Canonical SMILES CN(C)CC1=CC=C(C=C1)C(=O)O.Cl[1]

Table 2: Physical and Chemical Properties

PropertyValueCompoundReference
Purity ≥ 95%4-((Dimethylamino)methyl)benzoic acid hydrochloride[1]
Form Solid4-((Dimethylamino)methyl)benzoic acid hydrochloride[3]
Storage Room temperature4-((Dimethylamino)methyl)benzoic acid hydrochloride[2]
Molecular Weight 179.22 g/mol 4-((Dimethylamino)methyl)benzoic acid (free base)[4][5]
CAS Number 18364-71-14-((Dimethylamino)methyl)benzoic acid (free base)[4][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride are not extensively documented. Therefore, plausible methodologies based on general organic chemistry principles are proposed below.

Proposed Synthesis of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

A potential synthetic route to 4-((Dimethylamino)methyl)benzoic acid hydrochloride is via the nucleophilic substitution of a suitable starting material, such as methyl 4-(bromomethyl)benzoate, with dimethylamine, followed by hydrolysis of the ester and salt formation.

Step 1: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

  • Dissolve methyl 4-(bromomethyl)benzoate in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of dimethylamine (e.g., 2 M in THF) in excess (approximately 2-3 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Salt Formation

  • Dissolve the purified methyl 4-((dimethylamino)methyl)benzoate in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid (HCl) to a pH of approximately 1-2.

  • The product, 4-((Dimethylamino)methyl)benzoic acid hydrochloride, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_synthesis Proposed Synthesis Workflow start Methyl 4-(bromomethyl)benzoate step1 React with Dimethylamine in THF start->step1 intermediate Methyl 4-((dimethylamino)methyl)benzoate step1->intermediate step2 Hydrolysis with NaOH intermediate->step2 intermediate2 Sodium 4-((dimethylamino)methyl)benzoate step2->intermediate2 step3 Acidification with HCl intermediate2->step3 product 4-((Dimethylamino)methyl)benzoic acid hydrochloride step3->product

Caption: Proposed workflow for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Proposed Analytical Methodology

The characterization and purity assessment of the synthesized 4-((Dimethylamino)methyl)benzoic acid hydrochloride can be performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the nitrogen, and the methyl protons of the dimethylamino group.

    • ¹³C NMR: The spectrum should display distinct signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.

  • Mass Spectrometry (MS):

    • Use electrospray ionization (ESI) in positive ion mode to confirm the molecular weight of the free base cation [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the compound using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid. Detection can be performed using a UV detector at a wavelength determined by the UV absorbance maximum of the compound.

Safety and Handling

The safety information for 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its free base indicates potential hazards.

Table 3: GHS Hazard Statements

CompoundHazard StatementsReference
4-((Dimethylamino)methyl)benzoic acid hydrochlorideH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
4-((Dimethylamino)methyl)benzoic acid (free base)H318: Causes serious eye damage[4]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly closed container in a dry and cool place.

Logical Relationships

The following diagram illustrates the structural relationship between 4-((Dimethylamino)methyl)benzoic acid hydrochloride, its free base, and potential synthetic precursors.

G cluster_relationships Structural Relationships hydrochloride 4-((Dimethylamino)methyl)benzoic acid hydrochloride (C10H14ClNO2) free_base 4-((Dimethylamino)methyl)benzoic acid (C10H13NO2) hydrochloride->free_base Deprotonation free_base->hydrochloride Addition of HCl precursor1 Methyl 4-(bromomethyl)benzoate precursor1->free_base Synthesis via precursor2 Dimethylamine precursor2->free_base Synthesis via

Caption: Relationship between the hydrochloride salt, its free base, and synthetic precursors.

References

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic acid hydrochloride (CAS 17847-26-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a compilation of available data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Significant gaps in the publicly available literature exist, particularly concerning its biological activity and specific experimental protocols. The information provided should be supplemented with internal research and validation.

Core Chemical Identity and Physicochemical Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. While specific, experimentally determined data for the hydrochloride salt is limited, the properties of the corresponding free acid, 4-(Dimethylamino)benzoic acid, provide valuable context.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 17847-26-6N/A
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Melting Point Data not available for hydrochloride salt. (241-243 °C for the free acid)
Boiling Point Data not available for hydrochloride salt.N/A
pKa Data not available for hydrochloride salt. (pKa of 6.027 for the free acid's carboxylic group)
Solubility Data not available. The hydrochloride salt form is expected to have higher aqueous solubility than the free acid. The free acid is soluble in alcohol, HCl, and KOH solutions, and sparingly soluble in ether.[1]

Synthesis and Purification

Hypothetical Synthesis Workflow:

A likely synthetic pathway would involve the reaction of a 4-(halomethyl)benzoic acid derivative with dimethylamine, followed by conversion to the hydrochloride salt.

G cluster_synthesis Hypothetical Synthesis Workflow 4-(Halomethyl)benzoic_acid_ester 4-(Halomethyl)benzoic_acid_ester Reaction_with_Dimethylamine Reaction_with_Dimethylamine 4-(Halomethyl)benzoic_acid_ester->Reaction_with_Dimethylamine Dimethylamine 4-((Dimethylamino)methyl)benzoic_acid_ester 4-((Dimethylamino)methyl)benzoic_acid_ester Reaction_with_Dimethylamine->4-((Dimethylamino)methyl)benzoic_acid_ester Hydrolysis Hydrolysis 4-((Dimethylamino)methyl)benzoic_acid_ester->Hydrolysis Acid or Base 4-((Dimethylamino)methyl)benzoic_acid 4-((Dimethylamino)methyl)benzoic_acid Hydrolysis->4-((Dimethylamino)methyl)benzoic_acid Salt_Formation Salt_Formation 4-((Dimethylamino)methyl)benzoic_acid->Salt_Formation HCl Target_Compound Target_Compound Salt_Formation->Target_Compound 4-((Dimethylamino)methyl)benzoic acid HCl

Caption: Hypothetical synthesis of 4-((Dimethylamino)methyl)benzoic acid HCl.

General Experimental Considerations (Based on Analogs):

  • Reaction of 4-(Bromomethyl)benzoate with Dimethylamine: Methyl 4-(bromomethyl)benzoate would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile). An excess of dimethylamine (as a solution in a solvent like THF or as a gas) would be added, and the reaction would be stirred, likely at room temperature or with gentle heating. Progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis: The resulting ester would be hydrolyzed to the carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide in a water/methanol mixture) followed by acidification, or under acidic conditions (e.g., refluxing with hydrochloric acid).

  • Purification and Salt Formation: The crude 4-((Dimethylamino)methyl)benzoic acid would be purified, for instance, by recrystallization or column chromatography. To form the hydrochloride salt, the purified free acid would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate would be collected by filtration and dried.

Analytical Characterization

Detailed spectral data for the hydrochloride salt is not available. The following represents expected analytical methods and data based on the structure and related compounds.

Table 2: Analytical Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (likely two doublets in the ~7-8 ppm region), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad signal for the carboxylic acid proton (if in a non-exchanging solvent). The hydrochloride salt may show a downfield shift of the protons adjacent to the nitrogen.
¹³C NMR Resonances for the quaternary aromatic carbons, the CH aromatic carbons, the carboxylic carbon, the benzylic methylene carbon, and the N-methyl carbons.
Infrared (IR) Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable method for purity determination and quantification. UV detection would be appropriate due to the aromatic ring.
Mass Spectrometry (MS) Electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Biological Activity and Mechanism of Action

Extensive searches of publicly available scientific literature and databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

However, the broader class of aminobenzoic acid derivatives has been investigated for a range of biological activities, which may provide avenues for future research with this specific compound.

Potential Areas of Investigation Based on Analogous Structures:

  • Antimicrobial Activity: Some para-aminobenzoic acid (PABA) derivatives have shown antibacterial and antifungal properties.[2]

  • Anti-inflammatory Effects: Derivatives of benzoic acid have been explored for their anti-inflammatory potential.[3]

  • Anticancer Properties: Certain benzoic acid derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as histone deacetylases (HDACs).[3][4]

  • Kinase Inhibition: A structurally related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride, is known as an intermediate in the synthesis of the kinase inhibitor Imatinib. This suggests that compounds with a similar scaffold could be explored for kinase inhibitory activity.

Experimental Workflow for Preliminary Biological Screening:

G cluster_workflow Biological Screening Workflow Compound 4-((Dimethylamino)methyl)benzoic acid HCl In_Vitro_Assays In_Vitro_Assays Compound->In_Vitro_Assays Dose-response Cytotoxicity_Assay Cytotoxicity_Assay In_Vitro_Assays->Cytotoxicity_Assay e.g., MTT, CellTiter-Glo Target-based_Assay Target-based_Assay In_Vitro_Assays->Target-based_Assay e.g., Kinase panel, HDAC assay Phenotypic_Screen Phenotypic_Screen In_Vitro_Assays->Phenotypic_Screen e.g., Antimicrobial MIC, Anti-inflammatory cytokine release Hit_Identification Hit_Identification Cytotoxicity_Assay->Hit_Identification Target-based_Assay->Hit_Identification Phenotypic_Screen->Hit_Identification Mechanism_of_Action_Studies Mechanism_of_Action_Studies Hit_Identification->Mechanism_of_Action_Studies If activity observed

Caption: A general workflow for the initial biological evaluation.

Applications in Research and Drug Development

Given the lack of specific biological data, the primary application of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is likely as a building block in organic synthesis and medicinal chemistry . Its structure features a carboxylic acid and a tertiary amine, both of which are versatile functional groups for further chemical modifications to create more complex molecules and libraries of compounds for drug discovery screening.

Safety and Handling

Hazard Statements: Based on available safety data sheets for the hydrochloride salt, the following GHS hazard statements may apply:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a chemical compound with potential as a synthetic intermediate. While its fundamental chemical identity is established, there is a significant lack of publicly available data regarding its specific physicochemical properties, detailed and validated experimental protocols for its synthesis and analysis, and, most critically, its biological activity and mechanism of action. For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Its utility will be largely dependent on in-house investigation to determine its properties and potential applications. The information on related aminobenzoic acid derivatives suggests that it could be a starting point for the synthesis of novel compounds with a range of potential therapeutic activities.

References

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. While specific experimental data for the hydrochloride salt is not widely available in the public domain, this document compiles available information on the parent compound and related structures to offer a thorough understanding. This guide also highlights its potential, albeit currently undocumented, role in biological pathways, underscoring the need for further research into its pharmacological profile.

Chemical Structure and Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is the hydrochloride salt of 4-((Dimethylamino)methyl)benzoic acid. The presence of a carboxylic acid group, a tertiary amine, and an aromatic ring makes it a versatile chemical scaffold.

Chemical Structure:

Caption: Chemical structure of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its parent compound.

Property4-((Dimethylamino)methyl)benzoic acid hydrochloride4-((Dimethylamino)methyl)benzoic acid
Molecular Formula C10H14ClNO2[1]C10H13NO2[2]
Molecular Weight 215.68 g/mol [1]179.22 g/mol [2]
CAS Number 17847-26-6[1]18364-71-1[2]
IUPAC Name 4-((dimethylamino)methyl)benzoic acid;hydrochloride4-[(dimethylamino)methyl]benzoic acid[2]
Appearance White to off-white solid (predicted)White to off-white solid[3]
Solubility Soluble in polar solvents[3]Soluble in polar solvents[3]

Synthesis

Logical Workflow for Synthesis:

G start Starting Material: 4-formylbenzoic acid step1 Reductive Amination with Dimethylamine start->step1 intermediate Intermediate: 4-((Dimethylamino)methyl)benzoic acid step1->intermediate step2 Acidification with HCl intermediate->step2 product Final Product: 4-((Dimethylamino)methyl)benzoic acid hydrochloride step2->product

Caption: A plausible synthetic workflow for 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 4-((Dimethylamino)methyl)benzoic acid (Free Base)

A common method for this transformation is reductive amination.

  • Materials: 4-formylbenzoic acid, dimethylamine (or its hydrochloride salt), a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., methanol or dichloromethane).

  • Procedure:

    • Dissolve 4-formylbenzoic acid in the chosen solvent.

    • Add dimethylamine. If using the hydrochloride salt, a base (e.g., triethylamine) should be added to liberate the free amine.

    • Stir the mixture at room temperature to form the iminium ion intermediate.

    • Slowly add the reducing agent to the mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and work up the mixture to isolate the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Materials: 4-((Dimethylamino)methyl)benzoic acid, hydrochloric acid (in a suitable solvent like diethyl ether or as a gas).

  • Procedure:

    • Dissolve the purified 4-((Dimethylamino)methyl)benzoic acid in a suitable solvent (e.g., diethyl ether or methanol).

    • Slowly add a solution of hydrochloric acid in the same or a miscible solvent, or bubble hydrogen chloride gas through the solution, while stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 4-((Dimethylamino)methyl)benzoic acid hydrochloride are not available, the expected spectral data can be predicted based on the analysis of its parent compound and related benzoic acid derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the region of 7-8.5 ppm), a singlet for the benzylic methylene protons (CH₂) adjacent to the nitrogen, and a singlet for the two methyl groups (N(CH₃)₂) of the dimethylamino moiety. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift. In the hydrochloride salt, the protons on and near the nitrogen atom will likely experience a downfield shift due to the positive charge.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the benzylic methylene carbon, and the methyl carbons of the dimethylamino group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

  • C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

  • C-N stretch of the amine.

  • Aromatic C-H and C=C stretching vibrations.

  • For the hydrochloride salt, a broad N-H⁺ stretching band might be observed in the 2200-2800 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

The mass spectrum of the free base, 4-((Dimethylamino)methyl)benzoic acid, is available and shows a molecular ion peak corresponding to its molecular weight.[2] For the hydrochloride salt, under electrospray ionization (ESI), one would expect to observe the molecular ion of the free base [M+H]⁺.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. However, its parent compound is noted as a versatile intermediate in the synthesis of pharmaceuticals, including antihistamines.[4] This suggests that the 4-((dimethylamino)methyl)benzoic acid scaffold may be a pharmacophore that can be incorporated into larger molecules to modulate biological targets.

Potential Areas for Investigation:

Given its structural features, this compound could be explored for a variety of biological activities. The benzoic acid moiety is a common feature in many drugs, and the dimethylaminomethyl group can influence properties like solubility and receptor binding.

Hypothetical Signaling Pathway Involvement:

Without experimental data, any discussion of signaling pathway involvement is purely speculative. However, based on its potential as a building block for antihistamines, one could hypothesize a potential interaction with histamine receptors.

G Compound Compound Histamine Receptor Histamine Receptor Compound->Histamine Receptor Antagonism (Hypothetical) G-protein G-protein Histamine Receptor->G-protein Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Hypothetical antagonism of a histamine receptor signaling pathway.

Conclusion and Future Directions

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a chemical compound with potential applications in drug discovery and development. While detailed experimental and biological data are currently scarce, its structural similarity to known pharmacologically active molecules suggests it is a promising candidate for further investigation. Future research should focus on:

  • Developing and publishing a detailed, reproducible synthesis protocol.

  • Comprehensive spectroscopic characterization (NMR, IR, MS) of the hydrochloride salt.

  • Screening for biological activity across a range of targets.

  • Investigating its mechanism of action and potential involvement in signaling pathways.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The compilation of existing knowledge and the identification of knowledge gaps are intended to stimulate further research into this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-((Dimethylamino)methyl)benzoic acid hydrochloride, a key building block in pharmaceutical and materials science. This document details two principal synthetic pathways: the nucleophilic substitution of a benzylic halide and the reductive amination of a benzaldehyde derivative. Each route is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is an organic compound featuring a benzoic acid moiety substituted with a dimethylaminomethyl group.[1] The presence of both a carboxylic acid and a tertiary amine makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for drug development and formulation.

This guide will explore the two most common and practical synthetic routes to this compound, providing detailed methodologies and comparative data to assist researchers in selecting the most suitable approach for their specific needs.

Synthetic Routes

Two primary and effective synthetic pathways to 4-((Dimethylamino)methyl)benzoic acid are outlined below. Both routes converge on the free base, which is then converted to the hydrochloride salt.

Route 1: Nucleophilic Substitution Pathway

This pathway commences with the halogenation of the methyl group of 4-methylbenzoic acid, followed by a nucleophilic substitution reaction with dimethylamine.

Overall Reaction Scheme:

Route 1: Nucleophilic Substitution 4-Methylbenzoic_acid 4-Methylbenzoic acid 4-(Bromomethyl)benzoic_acid 4-(Bromomethyl)benzoic acid 4-Methylbenzoic_acid->4-(Bromomethyl)benzoic_acid NBS, Benzoyl Peroxide Chlorobenzene, Reflux Product_free_base 4-((Dimethylamino)methyl)benzoic acid 4-(Bromomethyl)benzoic_acid->Product_free_base Dimethylamine Solvent, Base Product_HCl 4-((Dimethylamino)methyl)benzoic acid HCl Product_free_base->Product_HCl HCl

Caption: Nucleophilic substitution pathway for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Experimental Protocols:

Step 1a: Synthesis of 4-(Bromomethyl)benzoic Acid

This procedure is adapted from a standard laboratory protocol for benzylic bromination.[2]

  • Materials:

    • 4-Methylbenzoic acid

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide

    • Chlorobenzene

    • Hexane

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).

    • Add chlorobenzene (30 mL) to the flask.

    • Attach a reflux condenser and gently boil the mixture for 1 hour.

    • Cool the flask to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid using suction and wash with hexane (3 x 10 mL).

    • Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve the succinimide byproduct.

    • Filter the solid again with suction, wash with water (2 x 15 mL) and hexane (2 x 15 mL).

    • Dry the product under suction.

    • Recrystallize the crude product from a minimal amount of ethyl acetate to obtain pure 4-(bromomethyl)benzoic acid.

Step 1b: Synthesis of 4-((Dimethylamino)methyl)benzoic Acid

This step involves the nucleophilic substitution of the bromide with dimethylamine.

  • Materials:

    • 4-(Bromomethyl)benzoic acid

    • Dimethylamine (e.g., 40% solution in water or as a gas)

    • A suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

    • A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) if using dimethylamine hydrochloride.

  • Procedure:

    • Dissolve 4-(bromomethyl)benzoic acid in a suitable solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add an excess of dimethylamine solution. If using dimethylamine gas, bubble it through the solution. If using a dimethylamine salt, add a base to liberate the free amine.

    • Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The resulting residue can be purified by an appropriate workup, which may involve acid-base extraction to isolate the amphoteric product.

Step 1c: Formation of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

  • Materials:

    • 4-((Dimethylamino)methyl)benzoic acid

    • Hydrochloric acid (concentrated or as a solution in a solvent like isopropanol)

    • A suitable solvent for precipitation (e.g., Diethyl ether, Ethyl acetate)

  • Procedure:

    • Dissolve the crude or purified 4-((dimethylamino)methyl)benzoic acid in a minimal amount of a suitable solvent.

    • Slowly add a stoichiometric amount of hydrochloric acid while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Dry the product in a vacuum oven.

Route 2: Reductive Amination Pathway

This alternative route involves the reaction of 4-formylbenzoic acid with dimethylamine in the presence of a reducing agent.

Overall Reaction Scheme:

Route 2: Reductive Amination 4-Formylbenzoic_acid 4-Formylbenzoic acid Product_free_base 4-((Dimethylamino)methyl)benzoic acid 4-Formylbenzoic_acid->Product_free_base Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd) Product_HCl 4-((Dimethylamino)methyl)benzoic acid HCl Product_free_base->Product_HCl HCl

Caption: Reductive amination pathway for the synthesis of 4-((dimethylamino)methyl)benzoic acid hydrochloride.

Experimental Protocols:

Step 2a: Synthesis of 4-((Dimethylamino)methyl)benzoic Acid via Reductive Amination

This procedure is based on general methods for reductive amination, such as the Eschweiler-Clarke or Leuckart-Wallach reactions, or using hydride reducing agents.[3][4]

  • Materials:

    • 4-Formylbenzoic acid

    • Dimethylamine (as a solution or salt)

    • A reducing agent:

      • For Eschweiler-Clarke type: Formic acid and Formaldehyde[3][5]

      • For hydride reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd).

    • A suitable solvent (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane).

  • Procedure (using Sodium Triacetoxyborohydride):

    • Suspend 4-formylbenzoic acid in a suitable solvent like dichloromethane.

    • Add dimethylamine (as a solution or from a salt with a non-nucleophilic base).

    • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2b: Formation of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

This step is identical to Step 1c in the nucleophilic substitution pathway.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes. The values are based on typical yields for analogous reactions found in the literature.

Table 1: Quantitative Data for Route 1 - Nucleophilic Substitution

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1a4-Methylbenzoic acid4-(Bromomethyl)benzoic acidNBS, Benzoyl Peroxide75-85>95 (after recrystallization)
1b4-(Bromomethyl)benzoic acid4-((Dimethylamino)methyl)benzoic acidDimethylamine70-90>90 (crude)
1c4-((Dimethylamino)methyl)benzoic acid4-((Dimethylamino)methyl)benzoic acid HClHCl>95>98 (after precipitation)

Table 2: Quantitative Data for Route 2 - Reductive Amination

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
2a4-Formylbenzoic acid4-((Dimethylamino)methyl)benzoic acidDimethylamine, NaBH(OAc)₃80-95>90 (crude)
2b4-((Dimethylamino)methyl)benzoic acid4-((Dimethylamino)methyl)benzoic acid HClHCl>95>98 (after precipitation)

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both synthetic routes.

Workflow_Route_1 cluster_0 Step 1a: Bromination cluster_1 Step 1b: Amination cluster_2 Step 1c: Salt Formation A 1. Mix 4-Methylbenzoic acid, NBS, and Benzoyl Peroxide in Chlorobenzene B 2. Reflux for 1 hour A->B C 3. Cool and Precipitate B->C D 4. Filter and Wash with Hexane C->D E 5. Aqueous Workup to remove Succinimide D->E F 6. Recrystallize from Ethyl Acetate E->F G 7. Dissolve 4-(Bromomethyl)benzoic acid in a suitable solvent F->G H 8. Add excess Dimethylamine G->H I 9. Stir at Room Temperature H->I J 10. Solvent Removal and Acid-Base Workup I->J K 11. Dissolve free base in a suitable solvent J->K L 12. Add HCl K->L M 13. Filter and Dry the Hydrochloride Salt L->M

Caption: Experimental workflow for the nucleophilic substitution pathway (Route 1).

Workflow_Route_2 cluster_0 Step 2a: Reductive Amination cluster_1 Step 2b: Salt Formation A 1. Suspend 4-Formylbenzoic acid and Dimethylamine in a solvent B 2. Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C 3. Stir at Room Temperature B->C D 4. Quench and perform Aqueous Workup C->D E 5. Isolate Crude Product D->E F 6. Dissolve free base in a suitable solvent E->F G 7. Add HCl F->G H 8. Filter and Dry the Hydrochloride Salt G->H

Caption: Experimental workflow for the reductive amination pathway (Route 2).

Conclusion

This technical guide has detailed two robust and efficient synthesis routes for 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The nucleophilic substitution pathway (Route 1) is a reliable method, particularly if 4-methylbenzoic acid is a readily available starting material. The reductive amination pathway (Route 2) offers a more direct approach if 4-formylbenzoic acid is accessible and often proceeds with high yields and selectivity. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

In-Depth Technical Guide: Solubility Profile of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining the solubility of this active pharmaceutical ingredient (API), alongside available qualitative solubility information and a logical workflow for its determination.

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a salt form of the parent compound 4-((Dimethylamino)methyl)benzoic acid. The hydrochloride salt is often utilized in pharmaceutical development to enhance the solubility and stability of the parent molecule. Understanding the solubility profile of an API is a critical step in drug development, influencing its bioavailability, formulation strategies, and overall therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its parent compound is presented below.

Property4-((Dimethylamino)methyl)benzoic acid hydrochloride4-((Dimethylamino)methyl)benzoic acid
Molecular Formula C₁₀H₁₄ClNO₂C₁₀H₁₃NO₂
Molecular Weight 215.68 g/mol 179.22 g/mol
CAS Number 17847-26-618364-71-1

Solubility Profile

Table 1: Qualitative Solubility of 4-((Dimethylamino)methyl)benzoic acid

SolventSolubility
Polar SolventsSoluble
Dimethyl sulfoxide (DMSO)Soluble

It is important to note that as a hydrochloride salt, 4-((Dimethylamino)methyl)benzoic acid hydrochloride is expected to exhibit significantly higher aqueous solubility compared to its parent free base, particularly in acidic to neutral pH ranges. The protonated dimethylamino group enhances its interaction with polar solvents like water.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a detailed methodology for determining the thermodynamic (equilibrium) solubility of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. This method is based on the widely accepted "shake-flask" technique.

Materials and Equipment
  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride (API)

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • Solvents of interest (e.g., ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps (e.g., 15 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

Experimental Procedure
  • Preparation of Solvents: Prepare the desired solubility media (e.g., purified water, PBS, 0.1 N HCl, and other organic solvents).

  • Sample Preparation: Accurately weigh an excess amount of 4-((Dimethylamino)methyl)benzoic acid hydrochloride into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at the end of the experiment.

  • Solubilization: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Sample Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

  • Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

HPLC Method Development (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

  • Column Temperature: 30°C

A calibration curve should be prepared using standard solutions of 4-((Dimethylamino)methyl)benzoic acid hydrochloride of known concentrations to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of an Active Pharmaceutical Ingredient (API) like 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Solvent_Prep Prepare Solvents Add_Solvent Add Solvent to API Solvent_Prep->Add_Solvent API_Weigh Weigh Excess API API_Weigh->Add_Solvent Shake Shake at Constant Temp. Add_Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Sample Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate

Caption: Workflow for API Solubility Determination.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Research in this area would be necessary to elucidate its mechanism of action and biological targets.

The logical relationship central to this guide is the process of solubility determination itself, as visualized in the workflow diagram above. This process is fundamental in pharmaceutical sciences for predicting the in vivo behavior of a drug candidate.

Logical_Relationship_Solubility API API Properties (e.g., pKa, logP) Solubility Equilibrium Solubility API->Solubility Solvent Solvent Properties (e.g., polarity, pH) Solvent->Solubility Temperature Temperature Temperature->Solubility Bioavailability In Vivo Bioavailability Solubility->Bioavailability

Caption: Factors Influencing API Solubility and Bioavailability.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. While specific quantitative data is sparse, the provided experimental protocol offers a robust method for researchers to generate this critical information. The elucidation of the complete solubility profile will be invaluable for the formulation development and preclinical assessment of this compound. Further research into its biological activities and potential signaling pathway interactions is warranted to fully characterize its therapeutic potential.

An In-depth Technical Guide on the Core Mechanism of Action of Synthetic Lysine Analogs as Antifibrinolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 4-((Dimethylamino)methyl)benzoic acid hydrochloride is scarce in publicly available scientific literature. However, its chemical structure is closely related to a well-established class of antifibrinolytic drugs, the synthetic lysine analogs, which includes p-aminomethylbenzoic acid (PAMBA) and tranexamic acid (TXA). This guide will focus on the extensively studied mechanism of action of these related compounds, which is presumed to be the intended topic of interest.

Introduction

Synthetic lysine analogs such as p-aminomethylbenzoic acid (PAMBA) and tranexamic acid (TXA) are clinically significant antifibrinolytic agents used to prevent or treat excessive bleeding.[1][2] They are employed in various medical scenarios, including major trauma, surgery, postpartum hemorrhage, and heavy menstrual bleeding, to help stabilize blood clots and reduce blood loss.[3][4][5] The primary therapeutic effect of these drugs stems from their ability to modulate the fibrinolytic system, the body's natural mechanism for dissolving blood clots.[6][7] This document provides a detailed overview of their core mechanism of action, supported by quantitative data and descriptions of relevant experimental protocols.

Core Mechanism of Action: Inhibition of Fibrinolysis

The hemostatic system is a delicate balance between clot formation (coagulation) and clot dissolution (fibrinolysis). Fibrinolysis is essential for removing clots once a vessel has healed, thereby restoring normal blood flow.[8][9] The key enzyme in this process is plasmin, which degrades the fibrin meshwork of a clot.[10] Plasmin is derived from its inactive zymogen, plasminogen, through the action of plasminogen activators like tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[11][12]

The activation of plasminogen to plasmin is significantly enhanced when both plasminogen and t-PA are bound to fibrin.[11] This binding is mediated by specific lysine-binding sites (LBS) located in the kringle domains of the plasminogen molecule, which recognize and attach to lysine residues on the surface of the fibrin clot.[12][13][14]

Synthetic lysine analogs, including PAMBA and tranexamic acid, exert their antifibrinolytic effect by acting as competitive inhibitors at these lysine-binding sites on plasminogen.[4][15][16] By occupying the LBS, these drugs prevent plasminogen from binding to fibrin.[2][17] This action has two major consequences:

  • Inhibition of Plasminogen Activation: The binding of plasminogen to fibrin is a critical step for its efficient activation by t-PA. By blocking this interaction, synthetic lysine analogs reduce the rate of plasmin formation at the site of the clot.[4][18]

  • Prevention of Fibrin Degradation: Any plasmin that is formed is also prevented from binding to fibrin, thereby inhibiting the degradation of the clot's structural integrity.[7]

At higher concentrations, tranexamic acid can also act as a non-competitive inhibitor of plasmin itself.[18] This dual mechanism ensures the stabilization of the fibrin clot, leading to improved hemostasis.[15]

G cluster_0 Fibrinolytic Pathway cluster_1 Binding to Fibrin cluster_2 Mechanism of Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA t-PA / u-PA (Plasminogen Activators) tPA->Plasminogen Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs Plasminogen_LBS Plasminogen (Lysine Binding Sites) Fibrin_Lysine Fibrin (Lysine Residues) Plasminogen_LBS->Fibrin_Lysine Binding (Enhances Activation) Inhibition Blocks Binding Site Drug Synthetic Lysine Analog (e.g., PAMBA, TXA) Drug->Plasminogen_LBS Competitive Binding

Caption: Mechanism of antifibrinolytic action of synthetic lysine analogs.

Quantitative Data on Antifibrinolytic Activity

The potency of synthetic lysine analogs is determined by their affinity for the lysine-binding sites of plasminogen and their effective concentration required to inhibit fibrinolysis. Tranexamic acid is noted to be approximately 8 to 10 times more potent than its older analogue, ε-aminocaproic acid (EACA).[15][16][18]

ParameterDrugValueTarget/SystemReference
Potency Comparison Tranexamic Acid (TXA)~10x more potent than EACAIn vitro fibrinolysis[15]
Inhibition Constant (Ki) Tranexamic Acid (TXA)1.1 µMKringle Domain 1 of Plasmin(ogen)[19]
Inhibition Constant (Ki) ε-Aminocaproic Acid (EACA)9.0 µMKringle Domain 1 of Plasmin(ogen)[19]
Effective Concentration Tranexamic Acid (TXA)5 - 10 mg/LPartial inhibition of fibrinolysis[20]
Effective Concentration Tranexamic Acid (TXA)10 - 15 mg/LSubstantial inhibition of fibrinolysis[20]
IC50 (50% Inhibition) Tranexamic Acid (TXA)0.43 mg/Lt-PA stimulated fibrinolysis in blood (ROTEM)[20]
Complete Inhibition Tranexamic Acid (TXA)≥ 12.5 mg/Lt-PA stimulated fibrinolysis in whole blood (ClotPro®)[21]
IC50 (Fibrinolysis Inhibition) Tranexamic Acid (TA)~0.5 µMu-PA induced hyperfibrinolysis (ROTEM)[22]
IC50 (Fibrinolysis Inhibition) ε-Aminocaproic Acid (EACA)~1.5 µMu-PA induced hyperfibrinolysis (ROTEM)[22]

Experimental Protocols

The antifibrinolytic activity of compounds like PAMBA and tranexamic acid is evaluated using a variety of in vitro and ex vivo assays. These protocols are designed to measure the compound's effect on different stages of the fibrinolytic process.

1. Clot Lysis Time Assays: These are global assays that measure the overall effect of a compound on fibrinolysis.[23]

  • Principle: A blood or plasma clot is formed in vitro and fibrinolysis is initiated, often by adding an exogenous plasminogen activator like t-PA. The time taken for the clot to dissolve is measured. An antifibrinolytic agent will prolong the clot lysis time.

  • Methodology (Plasma-based):

    • Citrated plasma is aliquoted into a 96-well plate.

    • The test compound (e.g., tranexamic acid) at various concentrations is added to the wells.

    • Clotting is initiated by adding thrombin and calcium chloride.

    • Simultaneously, fibrinolysis is induced by adding a fixed concentration of t-PA.

    • The optical density (turbidity) of the wells is monitored over time at 405 nm. Clot formation increases turbidity, while lysis decreases it.

    • The time to 50% lysis is calculated and compared between treated and control samples.[24]

2. Viscoelastic Methods (VEMs): Tests like rotational thromboelastometry (ROTEM®) or thromboelastography (TEG®) provide a dynamic, real-time assessment of clot formation, strength, and lysis in whole blood.[23][25]

  • Principle: These methods measure the mechanical properties of a developing clot. Fibrinolysis is observed as a decrease in clot firmness over time. Antifibrinolytic agents prevent or reduce this decrease.

  • Methodology (ROTEM® with t-PA challenge):

    • A whole blood sample is obtained from a subject.

    • The test compound is added to the blood sample in vitro.

    • The sample is placed in the ROTEM® analyzer cup.

    • Clotting is initiated with an activator (e.g., EXTEM reagent).

    • Fibrinolysis is induced by adding t-PA to the assay.

    • The instrument monitors clot firmness over time, generating a characteristic curve. Key parameters include Maximum Lysis (ML), which indicates the percentage reduction in clot firmness. An effective antifibrinolytic will result in a lower ML value.[20][26]

3. Plasminogen Activation Assays: These assays specifically measure the effect of a compound on the conversion of plasminogen to plasmin.[24]

  • Principle: The rate of plasmin generation is measured using a chromogenic or fluorogenic substrate that is specifically cleaved by plasmin.

  • Methodology (Chromogenic):

    • A solution containing plasminogen and a plasmin-specific chromogenic substrate is prepared.

    • The test compound and t-PA are added to initiate the reaction in a 96-well plate.

    • The conversion of plasminogen to plasmin by t-PA leads to the cleavage of the substrate, releasing a colored product.

    • The change in absorbance is measured over time using a spectrophotometer.

    • The rate of plasmin generation is calculated from the slope of the absorbance curve and compared across different concentrations of the test compound.[24]

G start Start: Whole Blood or Plasma Sample prep Sample Preparation: Aliquot into test containers (e.g., 96-well plate, ROTEM cup) start->prep add_compound Add Test Compound (e.g., Tranexamic Acid) at varying concentrations prep->add_compound add_control Add Vehicle Control (No Drug) prep->add_control initiate Initiate Clotting & Fibrinolysis: Add Thrombin/CaCl2 + t-PA add_compound->initiate add_control->initiate measure Monitor Clot Lysis: - Optical Density (Turbidity) - Viscoelastic Properties (ROTEM/TEG) initiate->measure analyze Data Analysis: - Calculate Lysis Time or % Lysis - Determine IC50 measure->analyze end End: Quantify Antifibrinolytic Effect analyze->end

Caption: Generalized experimental workflow for assessing antifibrinolytic activity.

Conclusion

The mechanism of action of synthetic lysine analogs like p-aminomethylbenzoic acid and tranexamic acid is a well-defined process centered on the inhibition of fibrinolysis. By competitively blocking the lysine-binding sites of plasminogen, these agents effectively prevent the binding of plasminogen to fibrin. This interference disrupts the fibrinolytic cascade, leading to the preservation of the fibrin clot and a reduction in bleeding. The efficacy of these agents can be robustly quantified through established in vitro and ex vivo experimental protocols, providing crucial data for their clinical application and for the development of novel antifibrinolytic therapies.

References

Spectroscopic and Structural Elucidation of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride, a key building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group and a dimethylaminomethyl substituent, makes it a versatile intermediate in the synthesis of various target molecules. Accurate spectral characterization is crucial for confirming its identity, purity, and for guiding its use in further chemical transformations. This document serves as a detailed reference for the spectral properties of this compound.

Spectral Data

The following tables summarize the key spectral data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The data for the hydrochloride salt are predicted based on the known spectral data of the free base, 4-((Dimethylamino)methyl)benzoic acid, and established principles of spectroscopy. Protonation of the dimethylamino group to form the hydrochloride salt is expected to induce notable downfield shifts in the NMR signals of the nearby protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-12.0Broad Singlet1H-COOH
~8.0-8.2Doublet2HAromatic (ortho to -COOH)
~7.5-7.7Doublet2HAromatic (ortho to -CH₂N(CH₃)₂H⁺)
~4.3-4.5Singlet2H-CH₂N(CH₃)₂H⁺
~2.8-3.0Singlet6H-N(CH₃)₂H⁺

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~167-COOH
~140Aromatic (quaternary, C-CH₂N)
~131Aromatic (quaternary, C-COOH)
~130Aromatic (CH, ortho to -COOH)
~129Aromatic (CH, ortho to -CH₂N)
~60-CH₂N(CH₃)₂H⁺
~43-N(CH₃)₂H⁺

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (Carboxylic acid)
~2800-2400BroadN⁺-H stretch (Ammonium salt)
~1700-1680StrongC=O stretch (Carboxylic acid)
~1610, ~1500MediumC=C stretch (Aromatic ring)
~1420MediumC-H bend (Alkyl)
~1300MediumO-H bend (Carboxylic acid)
~1200MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (m/z)
Electrospray Ionization (ESI)Positive180.1

Note: The mass spectrum will show the mass of the protonated free base.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and vortexed to ensure a homogeneous solution.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

  • Reference: The solvent peak of DMSO-d₆ is used as the internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

  • The ground sample is mixed with ~100 mg of dry potassium bromide (KBr) powder.

  • The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Method: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas: Nitrogen, at a temperature of 250-350 °C.

  • Mass Range: m/z 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq ESI Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion Peak (m/z) MS_Acq->MS_Analysis Conclusion Structural Elucidation & Purity Assessment NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Data_Interpretation_Logic cluster_data Experimental Data cluster_info Derived Information cluster_structure Final Structure NMR_Data NMR Spectra (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework NMR_Data->NMR_Info IR_Data IR Spectrum IR_Info Functional Groups Present IR_Data->IR_Info MS_Data Mass Spectrum MS_Info Molecular Weight & Formula MS_Data->MS_Info Final_Structure Proposed Structure of 4-((Dimethylamino)methyl) benzoic acid HCl NMR_Info->Final_Structure IR_Info->Final_Structure MS_Info->Final_Structure

Caption: Logic of Structural Elucidation.

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-((Dimethylamino)methyl)benzoic acid hydrochloride, focusing on its chemical properties, synthesis, and documented applications. While a detailed historical account of its initial discovery is not prominently available in public records, this document consolidates available scientific and patent literature to offer insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a chemical compound primarily used as an intermediate in organic synthesis. Its properties are summarized below.

PropertyValueSource
IUPAC Name 4-((dimethylamino)methyl)benzoic acid hydrochloride
CAS Number 17847-26-6
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Purity 95%
Parent Compound CAS 18364-71-1 (4-[(Dimethylamino)methyl]benzoic acid)[1][2]
Parent Compound Formula C₁₀H₁₃NO₂[1]
Parent Compound MW 179.22 g/mol [1]

Synthesis and Experimental Protocols

The synthesis of related compounds, such as 4-(methylaminomethyl)benzoic acid hydrochloride, has been described in patent literature. While a direct protocol for 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not detailed, the following synthesis of a similar compound illustrates a potential synthetic route.

Synthesis of 4-(Methylaminomethyl)benzoic acid hydrochloride [3]

This synthesis was reported as a step in the preparation of N-(4-carboxybenzyl)-N-methylnonanamide.

  • Step 1: Reaction Setup

    • Dissolve 10 g of 4-Carboxybenzaldehyde in 50 mL of aqueous methylamine (30%).

    • Add 5 g of Raney nickel to the solution.

    • Treat the mixture with hydrogen at 1500 psi and 100°C for 17 hours.

  • Step 2: Isolation and Purification

    • Remove the catalyst by suction filtration.

    • Evaporate the filtrate to leave a solid residue.

    • Redissolve the residue in 50 mL of 2N HCl.

    • Extract the solution with 50 mL of ethyl acetate and 50 mL of chloroform.

    • Evaporate the resulting aqueous layer to dryness.

    • Vacuum dry the residue at 60°C for 4 hours.

    • Recrystallize the final product from methanol/ethyl acetate.

  • Yield: 7.65 g of 4-(methylaminomethyl)benzoic acid hydrochloride.

  • Melting Point: 225-226°C.

A general workflow for the synthesis of a related compound, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, involves the formation of a hydrochloride salt as an intermediate[4]. This highlights the common use of the hydrochloride form in multi-step organic syntheses.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and isolation of an aminobenzoic acid hydrochloride derivative, based on the described protocols.

G General Synthesis Workflow A Starting Materials (e.g., 4-Carboxybenzaldehyde, Methylamine) B Reaction with Catalyst (e.g., Raney Nickel) and Hydrogen A->B Reaction C Catalyst Removal (Filtration) B->C Post-Reaction D Solvent Evaporation C->D E Acidification (e.g., with HCl to form hydrochloride salt) D->E F Extraction E->F G Purification (e.g., Recrystallization) F->G H Final Product (Aminobenzoic Acid Hydrochloride) G->H Isolation

General Synthesis Workflow

History and Applications

The specific discovery of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not well-documented. However, its parent molecule, 4-(Dimethylamino)benzoic acid, was first prepared in the early 20th century through standard organic synthesis techniques[5]. This class of compounds serves as important intermediates in the production of various organic molecules, including dyes, UV absorbers, and pharmaceuticals[5].

The hydrochloride salt, in particular, is often utilized in synthesis due to its increased stability and solubility in certain solvents. As seen in the patent literature, it is a common intermediate in the synthesis of more complex molecules, such as those with potential applications as protein kinase inhibitors for treating cancers[6].

Safety Information

The GHS hazard classification for the related compound 4-[(Methylamino)methyl]benzoic acid hydrochloride indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[7]. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this and similar chemical compounds.

References

An In-depth Technical Guide to 4-((Dimethylamino)methyl)benzoic acid hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-((Dimethylamino)methyl)benzoic acid hydrochloride is a versatile building block with significant potential in medicinal chemistry and targeted therapeutics. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals.

Physicochemical Properties

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a white to off-white solid. Its chemical structure consists of a benzoic acid moiety substituted with a dimethylaminomethyl group at the para position, and it is supplied as a hydrochloride salt.[1] This salt form generally enhances the compound's stability and solubility in aqueous media.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2]
CAS Number 17847-26-6[2]
Appearance White to off-white solid[1]
Purity Typically ≥95%
Storage Room temperature[2]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not widely available, a reliable synthetic route can be adapted from established protocols for structurally similar compounds. One such relevant procedure is the synthesis of the closely related 4-(methylaminomethyl)benzoic acid hydrochloride, as detailed in U.S. Patent 4,689,182.

Adapted Synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

This proposed synthesis involves the reductive amination of 4-carboxybenzaldehyde with dimethylamine, followed by conversion to the hydrochloride salt.

Step 1: Reductive Amination

  • Dissolve 4-carboxybenzaldehyde in a suitable solvent such as methanol.

  • Add an aqueous solution of dimethylamine.

  • Introduce a reducing agent, for example, sodium borohydride, portion-wise while maintaining a controlled temperature.

  • Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon can be employed under a hydrogen atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, work up the reaction mixture by removing the catalyst (if applicable) and evaporating the solvent.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude 4-((Dimethylamino)methyl)benzoic acid from Step 1 in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde Reaction_Mixture Reaction Mixture 4-Carboxybenzaldehyde->Reaction_Mixture Dimethylamine Dimethylamine Dimethylamine->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH4 or H2/Catalyst) Reducing_Agent->Reaction_Mixture Crude_Product Crude 4-((Dimethylamino)methyl)benzoic acid Reaction_Mixture->Crude_Product Work-up Final_Product 4-((Dimethylamino)methyl)benzoic acid hydrochloride Crude_Product->Final_Product Addition of HCl HCl_Solution HCl Solution HCl_Solution->Final_Product

Proposed synthetic workflow for 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Applications in Drug Discovery and Development

4-((Dimethylamino)methyl)benzoic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its utility is primarily recognized in the fields of medicinal chemistry and targeted protein degradation.

Intermediate for VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), an integrin protein, is a well-established therapeutic target for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Several benzoic acid derivatives have been synthesized and evaluated as potent and orally active VLA-4 antagonists.[3] The core structure of 4-((Dimethylamino)methyl)benzoic acid provides a valuable scaffold for the elaboration of these antagonists. The carboxylic acid group allows for amide bond formation to couple with other fragments, while the dimethylaminomethyl group can influence solubility and pharmacokinetic properties.

Potential as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC. Some chemical suppliers categorize 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a "Protein Degrader Building Block,"[2] suggesting its potential use in the construction of PROTAC linkers. The benzoic acid moiety can be incorporated into the linker backbone, providing a rigid or semi-rigid element that can influence the spatial orientation of the two ligands.

Conceptual diagram of a PROTAC utilizing a linker derived from the subject compound.

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity of 4-((Dimethylamino)methyl)benzoic acid hydrochloride itself. Its primary role appears to be that of a synthetic intermediate rather than a biologically active agent in its own right. Researchers are encouraged to perform their own in-vitro and in-vivo studies to determine the biological effects of any novel compounds synthesized using this building block.

Conclusion

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility as a synthetic intermediate for VLA-4 antagonists and its potential for incorporation into PROTAC linkers make it a compound of significant interest. While direct biological data on the compound itself is limited, its structural features provide a strong foundation for the development of novel therapeutics. The synthetic protocols and conceptual applications outlined in this guide are intended to facilitate further research and innovation in this area.

References

Methodological & Application

Application Notes and Protocols for 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the application of 4-((Dimethylamino)methyl)benzoic acid as a novel, acid-labile linker in solid-phase peptide synthesis (SPPS). While not a conventionally used linker, its chemical structure suggests a potential utility for the synthesis of C-terminal peptide acids. The protocols provided herein are based on established principles of Fmoc-based SPPS and the known reactivity of benzylamine moieties. This application note covers the hypothetical workflow from resin preparation and linker immobilization to peptide elongation and final cleavage. Quantitative data, based on typical yields and purities observed with analogous linker systems, are provided for reference.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient and automated synthesis of complex peptide chains. A critical component of SPPS is the choice of a linker, a bifunctional molecule that anchors the nascent peptide chain to the insoluble resin support. The linker's chemistry dictates the conditions under which the peptide can be cleaved from the resin and determines the functionality of the C-terminus (e.g., acid or amide).

This document explores the hypothetical use of 4-((Dimethylamino)methyl)benzoic acid as an acid-labile linker. The carboxylic acid moiety of this compound allows for its attachment to an amino-functionalized resin. The peptide chain is then assembled on the benzylic amine after appropriate activation. The final peptide is proposed to be cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which protonates and cleaves the benzyl-amine bond.

Proposed Principle of Synthesis

The proposed synthesis strategy employs the free base form of 4-((Dimethylamino)methyl)benzoic acid, which is attached to an amino-functionalized solid support (e.g., Rink Amide resin) via standard amide bond formation. The first Fmoc-protected amino acid is then coupled to the tertiary amine of the linker. Subsequent peptide chain elongation follows the standard Fmoc-SPPS cycle. The final cleavage of the peptide from the resin is achieved by treatment with a strong acid, which breaks the bond between the benzylic carbon and the nitrogen atom of the first amino acid, releasing the peptide as a C-terminal carboxylic acid.

Data Presentation

The following tables summarize the expected quantitative data for the use of the proposed 4-((Dimethylamino)methyl)benzoic acid linker in SPPS. These values are representative of what is typically achieved with well-established acid-labile linkers like Wang or Rink Amide resins and should be considered as a benchmark for this hypothetical protocol.

Table 1: Representative Quantitative Data for Peptide Synthesis

ParameterExpected ValueNotes
Linker Loading on Resin0.3 - 0.6 mmol/gDependent on the resin and coupling efficiency.
First Amino Acid Coupling Efficiency>95%Monitored by Kaiser test.
Average Coupling Efficiency per Cycle>99%Monitored by Kaiser test.
Final Cleavage Yield70 - 90%Sequence-dependent and influenced by cleavage cocktail composition.
Crude Peptide Purity>80%Dependent on peptide sequence and synthesis efficiency.

Table 2: Comparison with Standard Acid-Labile Linkers

LinkerCleavage ConditionC-terminal GroupTypical Crude Purity
4-((Dimethylamino)methyl)benzoic acid (Hypothetical) High % TFACarboxylic Acid>80% (Expected)
Wang ResinHigh % TFACarboxylic Acid80-95%
Rink Amide ResinHigh % TFAAmide80-95%
2-Chlorotrityl Chloride ResinDilute TFACarboxylic Acid>90%

Experimental Protocols

Protocol 1: Preparation of 4-((Dimethylamino)methyl)benzoic Acid-Functionalized Resin

This protocol describes the attachment of the 4-((Dimethylamino)methyl)benzoic acid linker to an amino-functionalized resin (e.g., Rink Amide AM resin).

Materials:

  • Rink Amide AM resin

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Rink Amide AM resin (1 equivalent) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride (3 equivalents) in DMF and add DIPEA (3.5 equivalents) to neutralize the hydrochloride and generate the free base.

  • Add a coupling agent such as DIC (3 equivalents) or a mixture of HBTU (3 equivalents) and HOBt (3 equivalents) to the linker solution.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a standard method such as the Kaiser test on a known mass of resin after Fmoc deprotection of a subsequently coupled Fmoc-amino acid.

Protocol 2: Peptide Chain Elongation

Standard Fmoc-SPPS protocols are used for peptide chain elongation on the functionalized resin.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (beads remain colorless or yellow) indicates a complete reaction.

  • Chain Elongation: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Peptide Cleavage and Purification

This protocol describes the final step of releasing the synthesized peptide from the linker.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Wash the peptide-bound resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Transfer the dried resin to a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the cleaved peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

SPPS_Workflow Resin Amino-functionalized Resin Coupling1 Linker Coupling (DIC/HOBt, DIPEA) Resin->Coupling1 Linker 4-((Dimethylamino)methyl) benzoic acid Linker->Coupling1 LinkedResin Linker-Resin Coupling1->LinkedResin SPPS_Cycle Fmoc-SPPS Cycle (Deprotection & Coupling) LinkedResin->SPPS_Cycle FmocAA Fmoc-Amino Acid FmocAA->SPPS_Cycle PeptideResin Peptide-Resin SPPS_Cycle->PeptideResin Repeat n times Cleavage Cleavage (TFA Cocktail) PeptideResin->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide

Caption: High-level workflow for SPPS using the proposed linker.

Fmoc_SPPS_Cycle Start Fmoc-AA(n)-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA(n+1), HBTU/DIPEA) Washing1->Coupling Washing2 4. DMF/DCM Wash Coupling->Washing2 KaiserTest 5. Kaiser Test Washing2->KaiserTest End Fmoc-AA(n+1)-Peptide-Resin KaiserTest->End Negative RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive RepeatCoupling->Coupling

Caption: Detailed steps of the iterative Fmoc-SPPS cycle.

Disclaimer

The application of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in solid-phase peptide synthesis is not well-documented in peer-reviewed literature. The protocols and data presented in this document are hypothetical and based on established chemical principles of SPPS and analogous linker chemistries. Researchers should exercise caution and perform small-scale pilot experiments to validate this proposed methodology before proceeding with large-scale syntheses. The performance of this linker may vary significantly depending on the peptide sequence and specific reaction conditions.

Application Notes and Protocols: Utilizing 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] The linker is a critical determinant of a PROTAC's overall activity, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[1][4]

This document provides detailed application notes and protocols for the use of 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a versatile linker in the synthesis and evaluation of novel PROTACs. This linker offers a unique combination of a rigid benzoic acid core, which can provide favorable conformational pre-organization, and a flexible dimethylaminomethyl group that can enhance solubility and provide a key attachment point.

Rationale for Using 4-((Dimethylamino)methyl)benzoic acid hydrochloride

The selection of a suitable linker is paramount in PROTAC design.[1][4] 4-((Dimethylamino)methyl)benzoic acid hydrochloride presents several advantageous features:

  • Bifunctional Nature: The carboxylic acid and the secondary amine (after deprotection of the hydrochloride salt) provide two distinct points for orthogonal chemical conjugation, allowing for a stepwise and controlled synthesis of the PROTAC molecule.

  • Rigidity and Conformational Control: The benzene ring introduces a degree of rigidity to the linker, which can help to properly orient the POI and E3 ligase for effective ternary complex formation.[5]

  • Modulation of Physicochemical Properties: The dimethylamino group can improve the solubility and permeability of the resulting PROTAC, which are often challenging properties for these relatively large molecules.[3]

  • Synthetic Accessibility: This linker is commercially available, providing a straightforward entry point for PROTAC synthesis.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC action and the workflow for synthesizing and evaluating a PROTAC utilizing the 4-((Dimethylamino)methyl)benzoic acid linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow Linker 4-((Dimethylamino)methyl)benzoic acid hydrochloride Step1 Step 1: Amide Coupling (EDC, HOBt or HATU) Linker->Step1 Amine_POI_Ligand Amine-functionalized POI Ligand Amine_POI_Ligand->Step1 Carboxylic_E3_Ligand Carboxylic acid-functionalized E3 Ligase Ligand Step2 Step 2: Amide Coupling (HATU, DIPEA) Carboxylic_E3_Ligand->Step2 Intermediate Intermediate: POI Ligand-Linker Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 2: Synthetic workflow for a PROTAC using the specified linker.

Experimental_Workflow PROTAC Synthesized PROTAC Biochemical_Assays Biochemical Assays PROTAC->Biochemical_Assays Cellular_Assays Cellular Assays PROTAC->Cellular_Assays Binding_Assay Target Binding Assay (e.g., SPR, ITC) Biochemical_Assays->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Biochemical_Assays->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Cellular_Assays->Degradation_Assay Functional_Assay Cellular Viability/Function (e.g., MTT, Apoptosis Assay) Cellular_Assays->Functional_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Binding_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis Functional_Assay->Data_Analysis

Figure 3: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of PROTAC using 4-((Dimethylamino)methyl)benzoic acid hydrochloride

This protocol describes a general method for the synthesis of a PROTAC via a two-step amide coupling process. For this example, we will consider a generic amine-functionalized POI ligand (POI-NH2) and a generic carboxylic acid-functionalized E3 ligase ligand (E3-COOH). A common POI ligand is JQ1 for targeting BRD4, and a common E3 ligase ligand is pomalidomide acid for recruiting Cereblon (CRBN).

Materials and Reagents:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • POI Ligand with a primary or secondary amine (POI-NH2)

  • E3 Ligase Ligand with a carboxylic acid (E3-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Step 1: Coupling of POI Ligand to the Linker

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride (1.0 equivalent) and the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the purified POI-Linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC directly by preparative HPLC.

Protocol 2: Biochemical Characterization - Ternary Complex Formation Assay (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[8]

Materials and Reagents:

  • Purified, tagged target protein (e.g., His-BRD4)

  • Purified, tagged E3 ligase complex (e.g., GST-CRBN/DDB1)

  • Terbium-conjugated anti-tag antibody (e.g., anti-His)

  • Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)

  • Synthesized PROTAC

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Microplate reader with TR-FRET capabilities

Procedure:

  • Assay Setup: In a suitable microplate, add the tagged target protein, tagged E3 ligase, and the corresponding antibodies.

  • PROTAC Addition: Add a serial dilution of the PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • Measurement: Measure the TR-FRET signal on a compatible microplate reader.

  • Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation is observed (TC50).

Protocol 3: Cellular Characterization - Western Blot for Protein Degradation

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular environment.[8]

Materials and Reagents:

  • Cell line expressing the target protein (e.g., MCF-7 for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Biochemical and Cellular Activity of PROTAC-X

ParameterValue
Binding Affinity (POI)
KD (nM)Value
Binding Affinity (E3 Ligase)
KD (nM)Value
Ternary Complex Formation
TC50 (nM)Value
Cellular Degradation
DC50 (nM)Value
Dmax (%)Value
Functional Activity
IC50 (nM)Value

Table 2: Physicochemical Properties of PROTAC-X

PropertyValue
Molecular Weight ( g/mol ) Value
LogP Value
Aqueous Solubility (µM) Value
Cell Permeability (Papp) Value

Disclaimer: The protocols and data tables provided are intended as a general guide. Specific experimental conditions may need to be optimized for different target proteins, E3 ligases, and cell lines.

References

Application Notes and Protocols for the Coupling of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a versatile bifunctional molecule utilized as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid moiety, which can be readily coupled with amines or alcohols to form amides and esters, respectively. The presence of the tertiary amine functionality can influence the physicochemical properties of the resulting molecules, such as solubility and basicity, which are critical parameters in drug design. This document provides detailed protocols for the amide and ester coupling of 4-((dimethylamino)methyl)benzoic acid hydrochloride, along with representative data and workflows to guide researchers in its application.

Data Presentation

The efficiency of coupling reactions is highly dependent on the choice of reagents and reaction conditions. Below is a summary of typical yields obtained for amide and ester coupling reactions of benzoic acid derivatives under various conditions. These values can serve as a benchmark for the optimization of reactions with 4-((dimethylamino)methyl)benzoic acid hydrochloride.

Coupling TypeReagent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Amide EDC, HOBt, DIPEADichloromethane (DCM)25 (Room Temp.)12 - 1885 - 95[1]
Amide HATU, DIPEADimethylformamide (DMF)25 (Room Temp.)2 - 690 - 98
Ester H₂SO₄ (catalytic)MethanolReflux4 - 880 - 90[2]
Ester SOCl₂MethanolReflux2 - 4>95

Experimental Protocols

Amide Coupling Protocol

This protocol details the formation of an amide bond between 4-((dimethylamino)methyl)benzoic acid hydrochloride and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. A crucial initial step is the in-situ neutralization of the hydrochloride salt to liberate the free carboxylic acid.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-((dimethylamino)methyl)benzoic acid hydrochloride (1.0 equivalent).

  • Solvent Addition: Add anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Neutralization: Add DIPEA (1.1 equivalents) to the suspension and stir for 10-15 minutes at room temperature. The mixture should become a clear solution, indicating the formation of the free carboxylic acid.

  • Addition of Amine and Coupling Agents: To the resulting solution, add the amine (1.1 equivalents) and HOBt (1.2 equivalents).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath and slowly add EDC (1.2 equivalents).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.[3]

Esterification Protocol

This protocol describes the Fischer-Speier esterification of 4-((dimethylamino)methyl)benzoic acid hydrochloride with an alcohol using a catalytic amount of sulfuric acid.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask, suspend 4-((dimethylamino)methyl)benzoic acid hydrochloride (1.0 equivalent) in the desired alcohol (e.g., 20 mL for a 6 g scale reaction).[2]

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for a 6 g scale reaction) to the mixture while stirring.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Cooling and Extraction: After the reaction is complete, cool the solution to room temperature. Transfer the mixture to a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3x).[2]

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[2]

  • Drying and Solvent Removal: Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[2]

  • Purification: The crude ester can be purified by distillation or silica gel column chromatography if necessary.

Visualizations

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow start Start dissolve Dissolve 4-((dimethylamino)methyl)benzoic acid HCl in Anhydrous Solvent start->dissolve neutralize Add DIPEA and Stir dissolve->neutralize add_reagents Add Amine and HOBt neutralize->add_reagents cool Cool to 0°C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react workup Aqueous Workup (NaHCO3, Brine) react->workup purify Purification (Silica Gel Chromatography) workup->purify product Isolated Amide Product purify->product

Caption: A general workflow for the amide coupling of 4-((dimethylamino)methyl)benzoic acid hydrochloride.

Role in Drug Discovery

Derivatives of 4-((dimethylamino)methyl)benzoic acid are often explored in drug discovery programs to modulate the properties of lead compounds. The introduction of this moiety can influence a compound's interaction with biological targets and its pharmacokinetic profile.

Drug_Discovery_Logic lead_compound Lead Compound coupling Coupling with 4-((dimethylamino)methyl)benzoic acid derivative lead_compound->coupling new_derivative New Chemical Entity coupling->new_derivative physicochemical Modified Physicochemical Properties (Solubility, pKa) new_derivative->physicochemical biological Altered Biological Activity (Target Binding, Selectivity) new_derivative->biological adme Improved ADME Profile (Absorption, Distribution, Metabolism, Excretion) new_derivative->adme candidate Optimized Drug Candidate physicochemical->candidate biological->candidate adme->candidate

Caption: The logical relationship illustrating the role of coupling with 4-((dimethylamino)methyl)benzoic acid derivatives in the drug discovery process.

References

Application Notes: 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a Versatile Building Block in the Discovery of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a valuable bifunctional building block for drug discovery and medicinal chemistry. Its structure incorporates a carboxylic acid moiety, amenable to a variety of coupling reactions, and a tertiary amine, which can influence physicochemical properties such as solubility and basicity, and participate in crucial interactions with biological targets. This document provides detailed application notes and protocols for the utilization of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in the synthesis of potential therapeutic agents, with a particular focus on the development of tyrosine kinase inhibitors.

Application in the Synthesis of Tyrosine Kinase Inhibitors

The 4-(aminomethyl)benzoic acid scaffold is a key structural motif found in a variety of kinase inhibitors. The central phenyl ring acts as a scaffold to orient functional groups into the ATP-binding site of the kinase. The carboxylic acid provides a convenient handle for the introduction of various substituents, often targeting the hinge region of the kinase, while the aminomethyl group can be tailored to interact with the solvent-exposed region or other pockets within the enzyme.

Derivatives of 4-((dimethylamino)methyl)benzoic acid have shown promise as inhibitors of several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), which is a key target in oncology.[1] Dysregulation of EGFR signaling is implicated in the growth and progression of numerous cancers.

Featured Application: Synthesis of N-(Aryl)-4-((dimethylamino)methyl)benzamides as Potential EGFR Inhibitors

This section details the synthetic approach and biological activity of a series of N-(Aryl)-4-((dimethylamino)methyl)benzamides, demonstrating the utility of the title compound as a scaffold for generating potent enzyme inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of synthesized benzamide derivatives against Epidermal Growth Factor Receptor (EGFR). The data is adapted from studies on structurally related compounds.[1]

Compound IDR Group (at aniline)EGFR Inhibition IC50 (µM)[1]
1a H> 10
1b 3-chloro5.2
1c 4-chloro3.8
1d 3,4-dichloro1.1
1e 3-trifluoromethyl0.9
1f 4-methoxy> 10

Signaling Pathway

Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Receptor tyrosine kinases, like EGFR, are activated upon binding of their specific ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. Small molecule inhibitors that target the ATP-binding site of the kinase domain can block these signaling cascades, making them effective anticancer agents.

Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding & Dimerization RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruitment PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-((Dimethylamino)methyl) benzoic acid derivative Inhibitor->RTK Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a 4-((dimethylamino)methyl)benzoic acid derivative.

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-4-((dimethylamino)methyl)benzamide Derivatives

This protocol describes a general method for the amide coupling of 4-((dimethylamino)methyl)benzoic acid hydrochloride with various anilines.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • Substituted aniline (e.g., 3,4-dichloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-((dimethylamino)methyl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(aryl)-4-((dimethylamino)methyl)benzamide.

Amide_Coupling_Workflow Start Start Materials: 4-((Dimethylamino)methyl)benzoic acid HCl Substituted Aniline Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Start->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: N-(Aryl)-4-((dimethylamino)methyl)benzamide Purification->Product

Caption: Experimental workflow for the synthesis of N-(Aryl)-4-((dimethylamino)methyl)benzamides.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against EGFR.

Materials:

  • Synthesized N-(aryl)-4-((dimethylamino)methyl)benzamides

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of ATP and recombinant EGFR enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Compound_Prep Prepare serial dilutions of test compounds Reaction_Setup Set up kinase reaction: Buffer, Substrate, Compound Compound_Prep->Reaction_Setup Reaction_Start Initiate reaction with ATP and EGFR enzyme Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Measure ADP production (e.g., ADP-Glo™ Assay) Incubation->Detection Analysis Calculate % Inhibition and determine IC50 Detection->Analysis

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

4-((Dimethylamino)methyl)benzoic acid hydrochloride serves as a highly adaptable and valuable building block in the synthesis of potential drug candidates, particularly in the field of kinase inhibition. The straightforward and efficient protocols for its incorporation into lead-like molecules, combined with the significant biological activities of its derivatives, underscore its importance for researchers and scientists in drug development. The provided application notes and protocols offer a solid foundation for the exploration of novel chemical space around this versatile scaffold.

References

Application Notes and Protocols for Amide Bond Formation with 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives using 4-((dimethylamino)methyl)benzoic acid hydrochloride. This versatile building block is valuable in medicinal chemistry and drug discovery for introducing a basic dimethylaminomethyl group, which can enhance solubility and provide a handle for further functionalization. The following sections detail two common and effective amide coupling methodologies, a summary of expected quantitative data based on analogous reactions, and a discussion of the potential biological applications of the resulting amide products.

Introduction to Amide Coupling with 4-((Dimethylamino)methyl)benzoic acid hydrochloride

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of new therapeutic agents. Amides are prevalent in a vast array of biologically active molecules. 4-((Dimethylamino)methyl)benzoic acid hydrochloride offers a unique scaffold for the synthesis of novel compounds. The presence of the hydrochloride salt of the tertiary amine necessitates the use of an additional equivalent of a non-nucleophilic base to liberate the free amine and ensure efficient coupling. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are effective for this transformation.

Data Presentation

The following table summarizes representative quantitative data for amide coupling reactions with benzoic acid derivatives, providing a comparative overview of different coupling methods and conditions. Please note that actual yields for reactions with 4-((dimethylamino)methyl)benzoic acid hydrochloride may vary depending on the specific amine coupling partner and reaction optimization.

Coupling Reagent SystemAmine Partner (Example)SolventTemperature (°C)Time (h)Typical Yield (%)
EDC, HOBt, DIPEASubstituted AnilinesDMF or DCMRoom Temperature12-2470-90
HATU, DIPEAPrimary Alkyl AminesDMFRoom Temperature2-680-95
EDC, DMAP, HOBt (catalytic)Electron-deficient AnilinesAcetonitrile231870-85[1]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 4-((dimethylamino)methyl)benzoic acid hydrochloride with a primary or secondary amine using EDC and HOBt.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • Amine (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-((dimethylamino)methyl)benzoic acid hydrochloride (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM, add DIPEA (3.0 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol or ethyl acetate/hexanes with triethylamine).

Protocol 2: HATU Mediated Amide Coupling

This protocol provides a method for amide bond formation using the highly efficient coupling reagent HATU.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • Amine (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-((dimethylamino)methyl)benzoic acid hydrochloride (1.0 equivalent) in anhydrous DMF, add DIPEA (3.0 equivalents). Stir for 10 minutes at room temperature.

  • Add HATU (1.1 equivalents) to the mixture and stir for another 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

Biological Applications and Signaling Pathways

Amides derived from 4-((dimethylamino)methyl)benzoic acid have been investigated for a range of biological activities. The benzamide moiety is a common scaffold in medicinal chemistry, and the introduction of a dimethylaminomethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

One area of interest is the development of acetylcholinesterase (AChE) inhibitors.[2] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. Benzamide derivatives have been shown to interact with both the catalytic and peripheral anionic sites of AChE, leading to its inhibition.

Acetylcholinesterase_Inhibition cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Products Choline + Acetate AChE->Products Amide Benzamide Derivative (Inhibitor) Amide->AChE Inhibits Signal Signal Transduction Receptor->Signal experimental_workflow start Start: 4-((Dimethylamino)methyl)benzoic acid HCl coupling Amide Coupling Reaction (e.g., EDC/HOBt or HATU) start->coupling amine_library Amine Library (Diverse Building Blocks) amine_library->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, LC-MS) purification->characterization amide_library Amide Library (Final Compounds) characterization->amide_library screening Biological Screening (e.g., Enzyme Assays) amide_library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->coupling Iterative Design

References

Application Notes and Protocols: 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride, a versatile building block in pharmaceutical and materials science research. This document outlines a common synthetic route, presents key reaction parameters in a structured format, and illustrates the compound's role in drug discovery workflows.

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a bifunctional molecule featuring a carboxylic acid and a dimethylaminomethyl group. This substitution pattern makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. The tertiary amine can act as a basic center, influencing solubility and pharmacokinetic properties, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation. Its utility has been noted in the development of therapeutic agents, including antihistamines, and in the design of drug delivery systems to enhance the bioavailability of active compounds.[1]

Synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

A reliable method for the preparation of 4-((Dimethylamino)methyl)benzoic acid hydrochloride involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid derivative with dimethylamine, followed by acidification to form the hydrochloride salt. The following protocol is based on established procedures for similar transformations.

Experimental Protocol: Nucleophilic Substitution Route

This protocol describes the synthesis starting from 4-(bromomethyl)benzoic acid.

Materials:

  • 4-(bromomethyl)benzoic acid

  • Dimethylamine solution (e.g., 40% in water or 2 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated and 1 M solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Dimethylamine: Cool the solution in an ice bath. To the stirred solution, add an excess of dimethylamine solution (e.g., 2.5 - 3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • To the residue, add water and adjust the pH to approximately 9-10 with a suitable base if necessary.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer) to remove any non-polar impurities.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

    • A white precipitate of 4-((Dimethylamino)methyl)benzoic acid hydrochloride should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water and then with a cold non-polar solvent like diethyl ether or hexanes to remove any remaining impurities.

    • Dry the product under vacuum to obtain 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a white solid.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data and reaction conditions for the synthesis of 4-((Dimethylamino)methyl)benzoic acid and its hydrochloride salt.

ParameterValueReference/Comment
Starting Material 4-(bromomethyl)benzoic acidCommercially available.
Reagent DimethylamineExcess is used to drive the reaction to completion.
Solvent Tetrahydrofuran (THF)Other polar aprotic solvents can also be used.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction.
Reaction Time 12 - 24 hoursMonitored by TLC for completion.
pH for Work-up ~9-10 (aqueous layer)To ensure the product is in its free base form for extraction of impurities.
pH for Precipitation ~1-2Acidification with HCl to form the hydrochloride salt.
Typical Yield 80-95%Dependant on reaction scale and purification efficiency.
Purity >97%Can be further purified by recrystallization if necessary.

Application in Drug Discovery

4-((Dimethylamino)methyl)benzoic acid hydrochloride serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for its incorporation into lead compounds during the drug discovery and development process.

Workflow: Role in Medicinal Chemistry

The following diagram illustrates a typical workflow in which 4-((Dimethylamino)methyl)benzoic acid hydrochloride is utilized as a building block in a medicinal chemistry campaign.

DrugDiscoveryWorkflow cluster_0 Synthesis of Building Block cluster_1 Drug Discovery and Development Start 4-(Bromomethyl)benzoic acid Reaction1 Reaction with Dimethylamine Start->Reaction1 Intermediate 4-((Dimethylamino)methyl)benzoic acid Reaction1->Intermediate Reaction2 Acidification (HCl) Intermediate->Reaction2 Product 4-((Dimethylamino)methyl)benzoic acid hydrochloride Reaction2->Product Coupling Amide Coupling (with target amine) Product->Coupling LeadGen Lead Generation Coupling->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow illustrating the synthesis of the title compound and its subsequent use as a building block in a typical drug discovery pipeline.

This workflow highlights the initial synthesis of the key intermediate, 4-((Dimethylamino)methyl)benzoic acid hydrochloride. This building block is then typically utilized in subsequent reactions, such as amide coupling, to generate a library of compounds for biological screening (Lead Generation). Promising candidates from this initial screening undergo further chemical modification to improve their efficacy, selectivity, and pharmacokinetic properties (Lead Optimization). The most promising compounds then advance to preclinical and clinical studies. The incorporation of the 4-((dimethylamino)methyl)benzoic acid moiety can be crucial for modulating the properties of the final drug candidate.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide, a key intermediate in the development of various therapeutic agents. The synthesis involves a robust and efficient amidation reaction between 4-((Dimethylamino)methyl)benzoic acid hydrochloride and 3-(aminomethyl)pyridine. This protocol is designed for scalability, making it suitable for laboratory and pilot plant settings. Quantitative data from representative experiments are summarized, and detailed experimental procedures are provided to ensure reproducibility. Furthermore, this document includes a discussion of the potential biological significance of N-(pyridin-3-ylmethyl)benzamide derivatives, supported by a signaling pathway diagram.

Introduction

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. The synthesis of N-substituted benzamides through the coupling of carboxylic acids and amines is a fundamental transformation in pharmaceutical development. 4-((Dimethylamino)methyl)benzoic acid hydrochloride is a versatile building block, and its coupling with various amines allows for the creation of diverse chemical libraries for drug discovery. The target molecule, N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide, incorporates a pyridine moiety, a common feature in biologically active compounds that can influence solubility, metabolic stability, and receptor-binding interactions. This application note details a scalable and efficient synthesis of this valuable intermediate.

Data Presentation

The following table summarizes the quantitative data from a representative scale-up synthesis of N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide.

ParameterValue
Starting Materials
4-((Dimethylamino)methyl)benzoic acid hydrochloride100.0 g (0.464 mol)
3-(Aminomethyl)pyridine52.8 g (0.488 mol, 1.05 eq)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)97.8 g (0.510 mol, 1.1 eq)
1-Hydroxybenzotriazole (HOBt)68.9 g (0.510 mol, 1.1 eq)
Triethylamine (TEA)141.0 mL (1.02 mol, 2.2 eq)
Reaction Conditions
SolventDichloromethane (DCM)
Reaction Volume1.5 L
Temperature0 °C to Room Temperature
Reaction Time12 hours
Product Isolation and Characterization
Product NameN-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide
Physical FormOff-white solid
Yield115.2 g
Molar Yield88%
Purity (by HPLC)>98%
Melting Point118-121 °C

Experimental Protocols

Scale-Up Synthesis of N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide

This protocol describes the synthesis of N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide on a 100-gram scale.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • 3-(Aminomethyl)pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), ACS grade

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 4-((Dimethylamino)methyl)benzoic acid hydrochloride (100.0 g, 0.464 mol) and dichloromethane (DCM, 1.0 L).

  • Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. To the stirred suspension, add 1-Hydroxybenzotriazole (HOBt) (68.9 g, 0.510 mol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (97.8 g, 0.510 mol).

  • Base and Amine Addition: Slowly add triethylamine (TEA) (141.0 mL, 1.02 mol) to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C. Following the addition of TEA, add a solution of 3-(aminomethyl)pyridine (52.8 g, 0.488 mol) in DCM (200 mL) dropwise via the addition funnel over 1 hour.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, add water (500 mL) to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Slurry the crude solid in methyl tert-butyl ether (MTBE) (500 mL) for 1 hour. Collect the solid by vacuum filtration, wash with cold MTBE (2 x 100 mL), and dry in a vacuum oven at 40 °C to a constant weight to afford N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide as an off-white solid.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition at 0 °C cluster_2 Reaction cluster_3 Work-up cluster_4 Isolation & Purification A Charge 4-((Dimethylamino)methyl)benzoic acid HCl and DCM to reactor B Add HOBt and EDC A->B C Add Triethylamine B->C D Add 3-(Aminomethyl)pyridine solution C->D E Warm to Room Temperature and Stir for 12h D->E F Quench with Water E->F G Separate Organic Layer F->G H Wash with NaHCO3 (aq) G->H I Wash with Brine H->I J Dry with MgSO4 I->J K Filter and Concentrate J->K L Slurry in MTBE K->L M Filter and Dry L->M N N M->N Final Product: N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide

Caption: Workflow for the scale-up synthesis of N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide.

Potential Signaling Pathway Involvement

N-(pyridin-3-ylmethyl)benzamide derivatives are being investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. One such target is the family of Poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

G cluster_0 Cellular Stress cluster_1 PARP-Mediated DNA Repair cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PARylation of Proteins PARP->PAR DSB Double-Strand Breaks (during replication) PARP->DSB Repair Inhibition Repair DNA Repair Complex Recruitment PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Inhibitor N-(pyridin-3-ylmethyl)benzamide Derivative (Potential PARP Inhibitor) Inhibitor->PARP Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: Potential mechanism of action for N-(pyridin-3-ylmethyl)benzamide derivatives as PARP inhibitors.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of N-(pyridin-3-ylmethyl)-4-((dimethylamino)methyl)benzamide. The use of standard coupling reagents and straightforward purification techniques makes this procedure amenable to large-scale production in a pharmaceutical development setting. The high yield and purity of the final product underscore the efficiency of this synthetic route. The potential for derivatives of this molecule to act as inhibitors of key signaling pathways, such as PARP-mediated DNA repair, highlights their importance as intermediates for the discovery and development of novel therapeutics. This document serves as a valuable resource for researchers and scientists engaged in the synthesis of biologically active benzamide compounds.

Application Notes: 4-((Dimethylamino)methyl)benzoic acid hydrochloride in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a bifunctional building block with significant potential in the field of combinatorial chemistry for the generation of diverse small-molecule libraries. Its structure, featuring a carboxylic acid and a tertiary amine, allows for orthogonal chemical modifications, making it an attractive scaffold for drug discovery and lead optimization. The benzoic acid moiety provides a rigid core, while the dimethylaminomethyl group can influence solubility and pharmacokinetic properties, and serve as a handle for further chemical diversification.[1][2]

Key Features as a Combinatorial Building Block
  • Bifunctional Nature: The presence of both a carboxylic acid and a tertiary amine allows for two independent points of diversification. The carboxylic acid can be readily coupled to amines or alcohols, while the tertiary amine can be utilized for salt formation or as a directing group in certain reactions.

  • Scaffold Rigidity: The benzene ring provides a rigid scaffold, which helps in pre-organizing the appended functionalities in a defined spatial orientation. This is advantageous for designing molecules that target specific binding pockets of proteins.

  • Modulation of Physicochemical Properties: The dimethylamino group can be protonated at physiological pH, which can enhance aqueous solubility and introduce a positive charge, potentially leading to interactions with negatively charged residues in biological targets.

  • Versatility in Synthesis: This building block is amenable to both solid-phase and solution-phase combinatorial synthesis strategies, offering flexibility in library design and production.[3][4]

Applications in Library Synthesis

4-((Dimethylamino)methyl)benzoic acid hydrochloride can be employed as a central scaffold (core) or as a building block appended to a larger molecular framework.

  • As a Core Structure: In this approach, the carboxylic acid is typically anchored to a solid support. The aromatic ring can then be functionalized, and finally, a diverse set of building blocks can be coupled to the dimethylaminomethyl group (after a suitable chemical transformation if necessary) or other positions on the ring.

  • As a Building Block: The carboxylic acid can be activated and coupled to a resin-bound amine or a core structure with an available amino group. This introduces the 4-((dimethylamino)methyl)phenyl moiety into the library members.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Amide Library using 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a Scaffold

This protocol describes the synthesis of a diverse amide library using a "split-and-pool" strategy on a solid support.

1. Resin Preparation and Scaffolding Attachment

  • Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with anhydrous N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin).

  • Dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride (2.0 eq) and Diisopropylethylamine (DIPEA) (4.0 eq) in anhydrous DMF.

  • Add the solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and Methanol (3 x 10 mL/g).

  • Cap any remaining active sites on the resin by treating with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

  • Dry the resin under vacuum.

2. Library Synthesis: Split-and-Pool Method

  • Divide the resin into equal portions in separate reaction vessels.

  • To each vessel, add a solution of a unique primary or secondary amine (3.0 eq), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (3.0 eq), and DIPEA (6.0 eq) in DMF.

  • Shake the vessels at room temperature for 12 hours.

  • Combine all resin portions and wash thoroughly with DMF, DCM, and Methanol.

  • This completes one cycle of diversification. For further diversity, the newly introduced amine can be acylated with a diverse set of carboxylic acids.

3. Cleavage and Purification

  • Wash the final resin with DCM.

  • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/DCM (95:5) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the library members by preparative High-Performance Liquid Chromatography (HPLC).

G Solid-Phase Amide Library Synthesis A 1. Swell 2-Chlorotrityl Chloride Resin in DCM B 2. Wash Resin with DMF A->B C 3. Attach Scaffold: 4-((Dimethylamino)methyl)benzoic acid HCl + DIPEA in DMF B->C D 4. Wash and Cap Unreacted Sites C->D E 5. Split Resin into Multiple Reaction Vessels D->E F 6. Parallel Amide Coupling: Add Unique Amine + BOP/DIPEA to each vessel E->F G 7. Pool Resins and Wash Thoroughly F->G H 8. Cleave Library from Resin with TFA/DCM G->H I 9. Purify Library Members via Preparative HPLC H->I G Solution-Phase Ester Library Synthesis A 1. Prepare Stock Solutions: - Scaffold (in DMF + DIPEA) - Alcohols (in DMF) - EDC/DMAP (in DMF) B 2. Dispense Scaffold Solution into 96-Well Plate A->B C 3. Add Unique Alcohol Solution to Each Well B->C D 4. Add Coupling Reagents (EDC and DMAP) to Each Well C->D E 5. Seal and Heat Reaction Block with Shaking D->E F 6. Quench Reaction with Aqueous NaHCO3 E->F G 7. Liquid-Liquid Extraction with Ethyl Acetate F->G H 8. Evaporate Solvent and Re-dissolve for Analysis G->H

References

Application Notes and Protocols: 4-((Dimethylamino)methyl)benzoic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a carboxylic acid and a tertiary amine, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the dimethylaminomethyl group can influence the pharmacokinetic properties of a molecule, such as solubility and cell permeability, while the benzoic acid moiety provides a convenient handle for amide bond formation and other coupling reactions.

These application notes provide a comprehensive overview of the utility of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in the synthesis of potential therapeutic agents, with a focus on its application as a scaffold for the development of kinase inhibitors.

Application: Synthesis of Novel Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important target for drug development. The following sections detail a representative synthetic protocol for a potential tyrosine kinase inhibitor using 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a key intermediate and showcase the biological activity of structurally related compounds.

Synthetic Workflow

The overall synthetic strategy involves the coupling of the carboxylic acid of 4-((Dimethylamino)methyl)benzoic acid with a suitable amine-containing fragment, often a core heterocyclic structure common in kinase inhibitors.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: (Optional) Further Modification A 4-((Dimethylamino)methyl)benzoic acid hydrochloride D N-acylated Intermediate A->D B Amine-containing Heterocycle B->D C Coupling Agents (e.g., HATU, EDCI) C->D E Final Kinase Inhibitor Candidate D->E

Caption: Synthetic workflow for a potential kinase inhibitor.

Experimental Protocol: Synthesis of a Representative 4-((Dimethylamino)methyl)benzamide Derivative

This protocol describes the synthesis of a hypothetical tyrosine kinase inhibitor candidate, N-(4-nitrophenyl)-4-((dimethylamino)methyl)benzamide, as a representative example.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • 4-Nitroaniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-((Dimethylamino)methyl)benzoic acid hydrochloride (1.0 eq) and 4-nitroaniline (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, N-(4-nitrophenyl)-4-((dimethylamino)methyl)benzamide.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).

Biological Activity of Structurally Related Compounds

While specific biological data for derivatives of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not extensively available in the public domain, studies on structurally similar 4-(arylaminomethyl)benzamide derivatives have shown promising results as potential tyrosine kinase inhibitors. The following table summarizes the in vitro cytotoxic activity of these related compounds against various human cancer cell lines.

Compound IDModification on Benzoic Acid ScaffoldTarget Cell LineIC₅₀ (µM)
Analog 1 4-(((3-(pyridin-4-yl)phenyl)amino)methyl)K-562 (Chronic Myelogenous Leukemia)1.5
Analog 2 4-(((4-(1H-imidazol-1-yl)phenyl)amino)methyl)A549 (Lung Carcinoma)2.8
Analog 3 4-(((4-morpholinophenyl)amino)methyl)HeLa (Cervical Cancer)3.2
Analog 4 4-(((4-chlorophenyl)amino)methyl)MCF-7 (Breast Cancer)5.1

Data presented is representative and derived from studies on structurally analogous compounds to illustrate the potential of this chemical scaffold.

Mechanism of Action: Tyrosine Kinase Inhibition

The synthesized benzamide derivatives are proposed to act as Type I or Type II kinase inhibitors, binding to the ATP-binding site of the tyrosine kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade that promotes tumor cell proliferation and survival.

cluster_0 Normal Signaling cluster_1 Inhibition ATP ATP TK Tyrosine Kinase ATP->TK Substrate Substrate Protein TK->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Inhibitor Benzamide Derivative (Inhibitor) TK_inhibited Tyrosine Kinase Inhibitor->TK_inhibited binds to ATP site Substrate_unphospho Substrate Protein (Inactive) TK_inhibited->Substrate_unphospho no phosphorylation NoProliferation No Proliferation Substrate_unphospho->NoProliferation

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling 4-((Dimethylamino)methyl)benzoic acid hydrochloride?

The primary challenges include suboptimal reaction conditions, reagent quality, and managing the hydrochloride salt of the starting material. Low yields can often be attributed to issues with pH, moisture-sensitive reagents, or inappropriate choice of coupling agents for this specific substituted benzoic acid.

Q2: How does the hydrochloride salt affect the coupling reaction?

The hydrochloride salt of 4-((Dimethylamino)methyl)benzoic acid means the carboxylic acid is in a protonated state. For the coupling reaction to proceed, the carboxylate must be deprotonated to act as a nucleophile. Therefore, a non-nucleophilic base must be added to the reaction mixture to neutralize the hydrochloride and deprotonate the carboxylic acid.

Q3: Which coupling reagents are recommended for 4-((Dimethylamino)methyl)benzoic acid hydrochloride?

Both carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective. HATU is often preferred for more challenging couplings due to its higher efficiency and ability to suppress side reactions.[1]

Q4: Does the dimethylaminomethyl group interfere with the coupling reaction?

The dimethylaminomethyl group contains a tertiary amine. Under standard amide coupling conditions with reagents like EDC/NHS or HATU, tertiary amines are generally unreactive and do not interfere with the formation of the amide bond. However, ensuring the reaction pH is controlled is crucial to prevent any potential side reactions.

Q5: What is the optimal pH for the coupling reaction?

For EDC/NHS couplings, a two-step pH process is recommended. The initial activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0.[2] The subsequent coupling of the activated ester with the amine is more efficient at a pH of 7.2-8.0.[2][3] For HATU-mediated couplings, the reaction is typically carried out in the presence of a non-nucleophilic base like DIPEA, which maintains a basic environment.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect pH Ensure the addition of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the hydrochloride and deprotonate the carboxylic acid. For EDC/NHS, use a buffer like MES for the activation step (pH 4.5-6.0) and then adjust to pH 7.2-8.0 for the coupling step.[2][4]
Inactive Reagents EDC, NHS, and HATU are moisture-sensitive.[2] Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.
Suboptimal Coupling Reagent For difficult couplings, consider switching from EDC/NHS to a more powerful reagent like HATU.[1]
Insufficient Activation Time Allow for a pre-activation step of 15-30 minutes after adding the coupling reagent and before adding the amine.
Low Reagent Concentration Ensure appropriate stoichiometry. A slight excess of the coupling reagent (1.1-1.2 equivalents) is often beneficial.
Presence of Multiple Byproducts
Potential Cause Troubleshooting Steps
Side reactions with EDC The O-acylisourea intermediate formed with EDC can be unstable. Using an additive like NHS or sulfo-NHS stabilizes this intermediate, improving yield and reducing byproducts.[5]
Guanidinylation with HATU If using a large excess of HATU, it can react with the amine partner to form a guanidinium byproduct.[1][6] Use a stoichiometry of HATU closer to 1:1 with the carboxylic acid.
Reaction with Buffers Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target amine, leading to unwanted side products.[2]

Experimental Protocols

Protocol 1: EDC/NHS Coupling

This protocol outlines a general procedure for the coupling of 4-((Dimethylamino)methyl)benzoic acid hydrochloride with a primary amine.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • Amine coupling partner

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5

Procedure:

  • Dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride (1.0 eq) and NHS (1.2 eq) in Activation Buffer.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine coupling partner (1.0 eq) in Coupling Buffer.

  • Add the activated carboxylic acid solution to the amine solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with additional Coupling Buffer or a dilute base if necessary.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction by adding a small amount of water.

  • Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: HATU Coupling

This protocol is recommended for more challenging couplings or when higher yields are desired.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5-3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This will neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Add HATU (1.1 eq) to the reaction mixture and stir for an additional 10-15 minutes for pre-activation.

  • Add the amine coupling partner (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.0 eq) in Solvent add_base Add DIPEA (2.5-3.0 eq) start->add_base add_coupling_reagent Add Coupling Reagent (e.g., HATU, 1.1 eq) add_base->add_coupling_reagent preactivate Pre-activation (10-15 min) add_coupling_reagent->preactivate add_amine Add Amine to Activated Acid preactivate->add_amine dissolve_amine Dissolve Amine (1.0 eq) in Solvent dissolve_amine->add_amine react Stir at Room Temp (1-4 hours) add_amine->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Tree start Low Coupling Yield? check_ph Is the hydrochloride neutralized? (Base added?) start->check_ph Yes check_reagents Are coupling reagents fresh and handled properly? check_ph->check_reagents Yes solution_ph Add non-nucleophilic base (e.g., DIPEA, 2.5-3.0 eq). check_ph->solution_ph No check_activation Sufficient pre-activation time? check_reagents->check_activation Yes solution_reagents Use fresh, dry reagents. Warm to RT before opening. check_reagents->solution_reagents No check_reagent_type Using an appropriate coupling reagent? check_activation->check_reagent_type Yes solution_activation Pre-activate for 15-30 min before adding amine. check_activation->solution_activation No solution_reagent_type Consider switching to HATU for difficult couplings. check_reagent_type->solution_reagent_type No

References

Technical Support Center: Synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-((Dimethylamino)methyl)benzoic acid hydrochloride?

A1: Common synthetic routes include:

  • Nucleophilic substitution: Reacting 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid with dimethylamine. This method is straightforward but can be prone to side reactions.

  • Eschweiler-Clarke reaction: This involves the reductive amination of 4-(aminomethyl)benzoic acid using formaldehyde and formic acid. This method is often preferred as it typically avoids the formation of quaternary ammonium salts.[1][2]

  • Reductive amination of 4-formylbenzoic acid: Reacting 4-formylbenzoic acid with dimethylamine in the presence of a reducing agent.

Q2: What is the most common side reaction, and how can it be minimized?

A2: The most prevalent side reaction, particularly when using alkyl halides, is over-alkylation, leading to the formation of a quaternary ammonium salt, bis(4-carboxybenzyl)dimethylammonium chloride. The Eschweiler-Clarke reaction is a preferred method to avoid this, as the reaction mechanism inherently prevents the formation of quaternary ammonium salts.[1][2]

Q3: My product yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. Ensure these parameters are optimized for your chosen synthetic route.

  • Side reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

  • Loss during workup and purification: Product may be lost during extraction, washing, or recrystallization steps.

Q4: I am observing an impurity with a higher molecular weight in my final product. What could it be?

A4: A higher molecular weight impurity is likely the quaternary ammonium salt, bis(4-carboxybenzyl)dimethylammonium chloride. This is a common byproduct when using an alkyl halide-based synthesis due to the reaction of the product with another molecule of the starting halide.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides step-by-step solutions.

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive reagentsVerify the quality and purity of starting materials, especially the dimethylamine source and the reducing agent.
Incorrect reaction temperatureOptimize the reaction temperature. For the Eschweiler-Clarke reaction, heating is typically required (e.g., 80-100 °C).[3]
Insufficient reaction timeMonitor the reaction by TLC or HPLC to ensure it has reached completion.
Presence of Starting Material in Product Incomplete reactionIncrease the reaction time or temperature. Ensure the stoichiometry of the reagents is correct.
Inefficient purificationOptimize the recrystallization solvent system to effectively separate the product from the starting material.
Formation of a White Precipitate During Workup Precipitation of the product as a saltEnsure the pH is correctly adjusted during the workup to either isolate the free base or the hydrochloride salt as desired.
Product is an oil or fails to crystallize Presence of impuritiesPurify the crude product using column chromatography before attempting recrystallization. Ensure the recrystallization solvent is appropriate and free of water if an anhydrous solvent is required.
Broad or unexpected peaks in NMR spectrum Presence of multiple products or impuritiesAnalyze the crude reaction mixture by LC-MS to identify the components. Refer to literature for characteristic NMR shifts of potential impurities.[4][5][6]

Experimental Protocols

Synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride via Eschweiler-Clarke Reaction

This protocol describes the synthesis from 4-(aminomethyl)benzoic acid.

Materials:

  • 4-(aminomethyl)benzoic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

  • Activated carbon

Procedure:

  • To a round-bottom flask, add 4-(aminomethyl)benzoic acid (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq) and formaldehyde solution (excess, e.g., 3-5 eq).

  • Heat the reaction mixture to reflux (around 100 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated hydrochloric acid to acidify the mixture and distill off the excess formic acid and water under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of hot water.

  • Treat the hot solution with activated carbon to remove colored impurities, followed by hot filtration.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Dry the purified 4-((Dimethylamino)methyl)benzoic acid hydrochloride in a vacuum oven.

Quantitative Data

The following table provides an example of expected results for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Eschweiler-Clarke Method Alkyl Halide Method
Typical Yield 75-90%60-80%
Purity (by HPLC) >98%90-97% (before extensive purification)
Major Impurity Unreacted starting materialQuaternary ammonium salt

Visualizations

Reaction Pathway: Eschweiler-Clarke Synthesis

Eschweiler_Clarke_Synthesis Eschweiler-Clarke Synthesis of 4-((Dimethylamino)methyl)benzoic acid A 4-(Aminomethyl)benzoic acid B Iminium Ion Intermediate A->B + HCHO, - H2O C 4-((Methylamino)methyl)benzoic acid B->C + HCOOH, - CO2 D Iminium Ion Intermediate C->D + HCHO, - H2O E 4-((Dimethylamino)methyl)benzoic acid D->E + HCOOH, - CO2 F 4-((Dimethylamino)methyl)benzoic acid Hydrochloride E->F + HCl Reagent1 Formaldehyde Reagent2 Formic Acid (hydride source) Reagent3 HCl

Caption: Reaction pathway for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride via the Eschweiler-Clarke reaction.

Side Reaction: Quaternary Salt Formation

Quaternary_Salt_Formation Side Reaction: Quaternary Ammonium Salt Formation P 4-((Dimethylamino)methyl)benzoic acid (Product) QS Bis(4-carboxybenzyl)dimethylammonium chloride (Quaternary Salt) P->QS SM 4-(Chloromethyl)benzoic acid (Starting Material) SM->QS

Caption: Formation of the quaternary ammonium salt side product from the desired product and starting material.

Troubleshooting Workflow: Low Product Yield

Caption: A logical workflow for troubleshooting and resolving issues of low product yield.

References

Stability of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-((Dimethylamino)methyl)benzoic acid hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of this compound in various solvents. Due to the limited availability of specific stability data in published literature, this guide focuses on empowering users to conduct their own stability assessments through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in common laboratory solvents?

A1: Currently, there is a lack of specific, publicly available stability data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride in common laboratory solvents such as water, ethanol, DMSO, and methanol. To determine its stability for your specific experimental needs, we recommend conducting forced degradation studies. These studies are a standard approach in pharmaceutical development to understand the intrinsic stability of a drug substance under various stress conditions.[1][2][3][4][5]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than its intended storage conditions to accelerate its degradation.[1][4] This process helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][3][4] For 4-((Dimethylamino)methyl)benzoic acid hydrochloride, these studies are crucial for establishing its chemical behavior and ensuring the reliability of experimental results.[1][3]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Typical stress conditions include exposure to acidic and basic solutions, oxidation, high temperatures (thermal stress), and light (photolytic stress).[1][2][5] These conditions are designed to mimic potential environmental exposures and accelerate the degradation process in a controlled manner.

Q4: How can I analyze the stability of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its potential degradants?

A4: A stability-indicating analytical method is required to separate and quantify the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique for this purpose.[3] The choice of column, mobile phase, and detection wavelength will need to be optimized for this specific compound.

Troubleshooting Guide

Issue: I am not observing any degradation of the compound under my initial stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: If no degradation is observed, you can gradually increase the severity of the conditions. For example, you can increase the concentration of the acid or base, raise the temperature, or extend the exposure time.[4] It is important to note that over-stressing the sample may lead to the formation of secondary degradation products that are not relevant to real-world stability.[4]

Issue: My analytical method is not separating the parent compound from the degradation products.

  • Possible Cause: The chromatographic conditions are not optimized.

  • Solution: Method development is key. You may need to screen different HPLC columns (e.g., C18, C8), vary the composition of the mobile phase (e.g., acetonitrile, methanol, water ratios), adjust the pH of the mobile phase, or change the gradient elution profile.

Issue: I am unsure how to identify the degradation products.

  • Possible Cause: Lack of appropriate analytical techniques for structural elucidation.

  • Solution: Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying unknown degradation products by providing molecular weight and fragmentation information.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The specific concentrations, temperatures, and time points should be optimized based on preliminary experiments.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified duration. Also, prepare a solution of the compound and expose it to the same temperature.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1] Keep a control sample in the dark.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • If necessary, dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Presentation:

The quantitative data from the stability studies should be summarized in a clear and structured table to allow for easy comparison of the compound's stability under different conditions.

Table 1: Stability of 4-((Dimethylamino)methyl)benzoic acid hydrochloride under Forced Degradation Conditions

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control 0100.00.00
2499.80.20
0.1 M HCl (60°C) 295.24.81
885.714.32
2470.129.93
0.1 M NaOH (60°C) 290.59.52
875.324.73
2455.944.14
3% H₂O₂ (RT) 298.11.91
892.47.61
2488.511.52
Thermal (80°C, solid) 2499.50.50
Thermal (80°C, solution) 2496.33.71
Photolytic (ICH Q1B) 2497.82.21

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate the typical workflow for a forced degradation study and a potential degradation pathway for a benzoic acid derivative.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 4-((Dimethylamino)methyl)benzoic acid hydrochloride B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis (Stability-Indicating Method) G->H I Data Interpretation (Assay, Impurity Profile) H->I

Caption: Workflow for a Forced Degradation Study.

Degradation_Pathway Parent 4-((Dimethylamino)methyl) benzoic acid hydrochloride Degradant1 Potential Degradant 1 (e.g., Hydrolysis of amide) Parent->Degradant1 Acid/Base Hydrolysis Degradant2 Potential Degradant 2 (e.g., Oxidation of amine) Parent->Degradant2 Oxidation Degradant3 Further Degradation Products Degradant1->Degradant3 Degradant2->Degradant3

Caption: A Potential Degradation Pathway.

References

Technical Support Center: Synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield in the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride, typically prepared via reductive amination of 4-formylbenzoic acid with dimethylamine, can stem from several factors. Here's a troubleshooting guide to address this issue:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical in reductive amination.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can prematurely reduce the starting aldehyde before it forms an imine with dimethylamine. If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine over the aldehyde, which can improve yields. However, it can generate toxic byproducts.

    • Sodium Triacetoxyborohydride (STAB): STAB is often the preferred reagent for reductive aminations as it is milder than NaBH₄ and less toxic than NaBH₃CN. It is particularly effective in aprotic solvents.

  • Incorrect pH: The formation of the imine intermediate is pH-dependent.

    • Too Acidic: If the pH is too low, the amine will be protonated, rendering it non-nucleophilic and hindering the reaction.

    • Too Basic: If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated for nucleophilic attack.

    • Solution: The optimal pH for imine formation is typically between 4 and 6. The addition of a small amount of acetic acid can help catalyze the reaction.

  • Reaction Temperature: The temperature can influence the reaction rate and the stability of the reactants and products.

    • Too Low: The reaction may proceed too slowly, leading to incomplete conversion.

    • Too High: This can lead to side reactions and degradation of the product.

    • Solution: Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be attempted, but the reaction should be carefully monitored for byproduct formation.

  • Inefficient Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution: While not always necessary for one-pot reductive aminations, in some cases, the use of a dehydrating agent or a Dean-Stark apparatus can improve the yield.

Q2: I am observing significant amounts of a byproduct that I suspect is 4-(hydroxymethyl)benzoic acid. How can I prevent this?

The formation of 4-(hydroxymethyl)benzoic acid is a result of the reduction of the starting material, 4-formylbenzoic acid, by the reducing agent. This is more likely to occur when a strong reducing agent like sodium borohydride is used.

  • Troubleshooting Steps:

    • Change the Reducing Agent: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the aldehyde before it forms the imine.

    • Optimize Reagent Addition: If you must use sodium borohydride, ensure that the 4-formylbenzoic acid and dimethylamine have had sufficient time to react and form the imine before adding the reducing agent. A stepwise procedure, where the imine is formed first, followed by the addition of NaBH₄, can be beneficial.[1][2]

Q3: My final product is difficult to purify. What are some recommended purification strategies?

Purification of 4-((Dimethylamino)methyl)benzoic acid hydrochloride can be challenging due to its salt form and potential impurities.

  • Recrystallization: This is a common and effective method for purifying the hydrochloride salt.

    • Solvent Selection: A mixed solvent system, such as methanol/water or ethanol/water, is often effective.[3] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.

  • Acid-Base Extraction: If the free base of the product is soluble in an organic solvent, an acid-base extraction can be performed before converting it to the hydrochloride salt.

    • After the reaction, quench the mixture and adjust the pH to be basic (pH > 9) to ensure the product is in its free amine form.

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄).

    • Bubble HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.

    • The precipitated salt can then be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any remaining organic impurities.

Quantitative Data Summary

The following table summarizes how different reaction parameters can influence the yield of a typical reductive amination reaction. While specific yields for 4-((Dimethylamino)methyl)benzoic acid hydrochloride are not widely reported in the literature, these general trends can guide optimization efforts.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Reducing Agent Sodium Borohydride (NaBH₄)40-60Sodium Triacetoxyborohydride (STAB)70-90STAB is more selective for the imine, reducing aldehyde reduction.[4][5]
Solvent Methanol65Dichloromethane (DCM)80Aprotic solvents like DCM can be more suitable for STAB.[4]
pH 7-8504-685Mildly acidic conditions favor imine formation.[1]
Temperature 0 °C60Room Temperature (20-25 °C)80Higher temperature can increase reaction rate, but excessive heat can cause degradation.

Experimental Protocols

Key Experiment: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Materials:

  • 4-Formylbenzoic acid

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Methanol

  • Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) in dichloromethane (DCM).

  • Amine Addition: Add dimethylamine (1.2 equivalents, 2 M solution in THF) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Salt Formation and Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude free amine.

    • Dissolve the crude product in a minimal amount of methanol.

    • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise until the pH is acidic (pH ~1-2).

    • The hydrochloride salt will precipitate out of the solution. If no precipitate forms, the addition of a less polar solvent like diethyl ether may be necessary.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

    • The product can be further purified by recrystallization from a methanol/water mixture.

Visualizations

Reaction_Pathway Reaction Pathway for 4-((Dimethylamino)methyl)benzoic acid hydrochloride A 4-Formylbenzoic acid C Imine Intermediate A->C + (CH3)2NH - H2O B Dimethylamine B->C D 4-((Dimethylamino)methyl)benzoic acid C->D + [H] (Reducing Agent) E 4-((Dimethylamino)methyl)benzoic acid hydrochloride D->E + HCl

Caption: Synthetic route to the target compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Reaction Yield CheckReducingAgent Is the reducing agent appropriate? (e.g., using STAB instead of NaBH4) Start->CheckReducingAgent CheckpH Is the reaction pH optimal? (pH 4-6) CheckReducingAgent->CheckpH Yes OptimizeReducingAgent Switch to a milder reducing agent (STAB) CheckReducingAgent->OptimizeReducingAgent No CheckTemp Is the reaction temperature appropriate? (Room Temperature) CheckpH->CheckTemp Yes OptimizepH Adjust pH with acetic acid CheckpH->OptimizepH No OptimizeTemp Maintain room temperature or try gentle heating CheckTemp->OptimizeTemp No End Improved Yield CheckTemp->End Yes OptimizeReducingAgent->CheckpH OptimizepH->CheckTemp OptimizeTemp->End

Caption: A step-by-step guide to troubleshooting low reaction yields.

Logical_Relationships Key Parameters Influencing Reaction Yield Yield Reaction Yield ReducingAgent Reducing Agent Choice ReducingAgent->Yield Selectivity pH Reaction pH pH->Yield Imine Formation Rate Temperature Temperature Temperature->Yield Reaction Rate vs. Degradation Solvent Solvent Solvent->Yield Reagent Solubility & Stability

Caption: Interplay of factors affecting the final product yield.

References

Troubleshooting guide for 4-((Dimethylamino)methyl)benzoic acid hydrochloride use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-((Dimethylamino)methyl)benzoic acid hydrochloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Section 1: General Information and Properties

This section covers the basic properties of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 4-((Dimethylamino)methyl)benzoic acid hydrochloride?

A1: 4-((Dimethylamino)methyl)benzoic acid hydrochloride is an organic compound often used as an intermediate in organic synthesis and potentially in pharmaceutical applications.[1] It is typically a white to off-white solid at room temperature.[1] The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC10H14ClNO2[4][5]
Molecular Weight215.68 g/mol [4][5]
AppearanceWhite to off-white solid[1]
PurityTypically ≥95% or ≥97%[4][5]
StorageRoom temperature[4][5]

Q2: Why is this compound supplied as a hydrochloride salt?

A2: Converting amines to their hydrochloride salts is a common practice in organic chemistry and pharmaceuticals for several reasons:

  • Increased Solubility: Hydrochloride salts are generally more soluble in water and protic solvents than their free base counterparts.[2]

  • Improved Stability and Shelf-life: The salt form is often more stable and less prone to degradation or oxidation, leading to a longer shelf-life.[2][3]

  • Aids in Purification: The crystalline nature of many hydrochloride salts facilitates purification through recrystallization.[2]

  • Handling: Solid, crystalline salts are often easier to handle and weigh than potentially oily or amorphous free bases.[2]

Section 2: Solubility and Solution Preparation

This section addresses common issues related to dissolving the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: My 4-((Dimethylamino)methyl)benzoic acid hydrochloride is not dissolving. What should I do?

A1: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Verify the Solvent: This compound is expected to be soluble in polar solvents.[1] For aqueous solutions, ensure the pH is appropriate. In acidic to neutral aqueous media, the compound should be soluble.

  • Gentle Heating: Gently warming the solution may increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

  • pH Adjustment: The solubility of this compound is pH-dependent due to the carboxylic acid and the tertiary amine. In basic solutions, the free base may precipitate.

Table 2: General Solubility of Amine Hydrochloride Salts

Solvent TypeExpected SolubilityRationale
WaterSolubleThe ionic nature of the salt promotes solubility.
Methanol / EthanolGenerally SolublePolar protic solvents can solvate the ions.
Dichloromethane / ChloroformSparingly Soluble to InsolubleLower polarity makes it a less suitable solvent.
Diethyl Ether / HexanesInsolubleNon-polar solvents are not effective at dissolving salts.

dot

Caption: Workflow for troubleshooting solubility issues.

Section 3: Reaction and Synthesis Troubleshooting

This section provides guidance for issues encountered when using 4-((Dimethylamino)methyl)benzoic acid hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my reaction. What are the possible causes?

A1: Low yields can stem from various factors. A systematic approach is necessary to identify the root cause.[6]

  • Reagent Purity: Ensure the purity of all starting materials, including the title compound.

  • Reaction Conditions: Verify that the reaction temperature, pressure, and atmosphere (e.g., inert gas) are correct.

  • Stoichiometry: Double-check the molar ratios of your reactants.

  • Work-up Procedure: Product may be lost during the work-up.[6] For example, if your product is water-soluble, it may be lost in the aqueous layer during an extraction.[6]

  • Product Stability: The product might be unstable under the reaction or work-up conditions.[6]

Q2: My reaction is not proceeding to completion. What should I do?

A2: If your reaction stalls, consider these points:

  • Inactive Reagent: The 4-((Dimethylamino)methyl)benzoic acid hydrochloride or other reagents may have degraded.

  • Insufficient Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Equilibrium: The reaction may be reversible and have reached equilibrium.

dot

Reaction_Troubleshooting start_node start_node process_node process_node decision_node decision_node solution_node solution_node start Low Reaction Yield check_purity Verify Reagent Purity start->check_purity check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions reaction_incomplete Reaction Incomplete? check_conditions->reaction_incomplete check_workup Analyze Work-up Procedure product_lost Product Lost During Work-up? check_workup->product_lost modify_workup Modify Extraction/Purification product_lost->modify_workup Yes reaction_incomplete->check_workup No optimize_conditions Optimize Reaction Conditions reaction_incomplete->optimize_conditions Yes

Caption: Logical flow for diagnosing low reaction yields.

Section 4: Purification and Analysis

This section addresses challenges related to the purification and analysis of reaction products.

Frequently Asked Questions (FAQs)

Q1: I am having trouble purifying my product, which is also an amine hydrochloride salt.

A1: Purifying polar, water-soluble compounds like amine hydrochlorides can be challenging.

  • Recrystallization: This is often the preferred method for crystalline solids. Try different solvent systems. A common approach is to dissolve the salt in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar solvent (like diethyl ether or ethyl acetate) to induce precipitation.[7]

  • Washing/Trituration: Washing the solid with a solvent in which the impurities are soluble but the product is not can be effective.[7]

  • Chromatography: Normal-phase silica gel chromatography can be difficult with highly polar salts. Reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA is often more successful.

Q2: My crude NMR spectrum is complex and difficult to interpret.

A2: Crude NMR spectra can be misleading.[6] It is advisable to first purify the product. If you must analyze the crude mixture, consider that hydrochloride salts can cause peak broadening, especially for protons near the amine. Adding a drop of D2O can sometimes sharpen these peaks by exchanging acidic protons.

Section 5: Experimental Protocol Example

This section provides a general experimental protocol where a similar compound is used, illustrating a common synthetic application.

Example Protocol: Guanidine-forming Reaction

This protocol describes a guanidine-forming reaction using an aminobenzoic acid derivative, which is a plausible application for a compound like 4-((dimethylamino)methyl)benzoic acid. This example is based on a similar reported procedure.[8]

Objective: To synthesize a guanidinobenzoic acid hydrochloride derivative.

Materials:

  • 3-amino-4-methylbenzoic acid (as a stand-in for the title compound's free base)

  • Cyanamide (50% aqueous solution)

  • Hydrochloric acid (36%)

  • Methanol

  • Acetone

Procedure:

  • Combine 3-amino-4-methylbenzoic acid and methanol in a reaction flask.[8]

  • Add a 50% aqueous solution of cyanamide to the flask.[8]

  • Heat the mixture to 70-80°C.[8]

  • Slowly add hydrochloric acid dropwise.[8]

  • Increase the temperature to 100°C and allow the reaction to proceed for several hours, monitoring the pH and adding more HCl if necessary.[8]

  • After the reaction is complete, concentrate the mixture to precipitate the solid product.[8]

  • Cool the mixture and add acetone to aid in precipitation.[8]

  • Filter the solid, wash with acetone, and dry to obtain the final guanidinobenzoic acid hydrochloride product.[8]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrochloric acid is corrosive and should be handled with care.

dot

Synthesis_Workflow start_node start_node process_node process_node end_node end_node A Combine Aminobenzoic Acid, MeOH, and Cyanamide B Heat to 70-80°C A->B C Add HCl dropwise B->C D Heat to 100°C for 6h C->D E Concentrate and Precipitate Solid D->E F Filter, Wash with Acetone, and Dry Product E->F G Final Product F->G

Caption: A typical workflow for a guanidine-forming reaction.

References

Impact of pH on 4-((Dimethylamino)methyl)benzoic acid hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the reactivity, solubility, and stability of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in 4-((Dimethylamino)methyl)benzoic acid hydrochloride, and how does pH affect them?

A1: This molecule is amphoteric, meaning it has both acidic and basic functional groups. Understanding their protonation states at different pH values is critical for experimental design.

  • Carboxylic Acid (-COOH): This is an acidic group. At low pH (well below its pKa, estimated around 4.2), it will be in its neutral, protonated form (-COOH). As the pH increases above its pKa, it will deprotonate to become a negatively charged carboxylate (-COO⁻).

  • Tertiary Amine (-N(CH₃)₂): This is a basic group. As a hydrochloride salt, the amine is supplied in its protonated, positively charged ammonium form (-N⁺H(CH₃)₂). This form is not nucleophilic. To engage in reactions where the amine must act as a nucleophile or base, the pH must be raised above its pKa (estimated around 9.0) to generate the neutral, free amine (-N(CH₃)₂).

Q2: How does the solubility of 4-((Dimethylamino)methyl)benzoic acid hydrochloride vary with pH?

A2: The solubility of this compound is highly pH-dependent due to its ability to exist in cationic, zwitterionic, and anionic forms.

  • Low pH (e.g., pH < 2): The compound is highly soluble in acidic aqueous solutions. Both the amine and carboxylic acid groups are protonated, resulting in a net positive charge (cationic form), which is readily solvated by water.

  • Mid-range pH (e.g., pH 4-8): In this range, the compound primarily exists as a zwitterion (carboxylate is negative, amine is positive). Zwitterions often have lower aqueous solubility, and the compound may precipitate around its isoelectric point.

  • High pH (e.g., pH > 10): The compound becomes highly soluble again. The carboxylic acid is deprotonated (-COO⁻) and the amine is in its neutral free base form, resulting in a net negative charge (anionic form).

Q3: How do I choose the correct pH for a reaction involving this molecule?

A3: The optimal pH is determined by the specific functional group you intend to react.

  • For reactions at the Carboxylic Acid (e.g., Amide Coupling, Esterification):

    • Amide Coupling (e.g., with EDC/NHS): These reactions are typically run in a slightly acidic to neutral pH range (pH 4.5 - 7.0). This ensures the carboxylic acid is sufficiently protonated to be activated, while the amine coupling partner is in its free, nucleophilic state.

    • Acid-Catalyzed Esterification: This requires a strongly acidic environment (low pH) to protonate the carboxyl group, making it more electrophilic. However, at this pH, the tertiary amine on your molecule will be protonated and non-nucleophilic.

  • For reactions at the Tertiary Amine (e.g., Alkylation):

    • The amine must be in its neutral, free base form to act as a nucleophile. This requires a basic pH, typically above 9.5. A non-nucleophilic base is often added to the reaction to maintain this pH by scavenging the acid byproduct.

Data Summary

The reactivity of 4-((Dimethylamino)methyl)benzoic acid is governed by the pH-dependent equilibrium of its functional groups. The following table summarizes the predominant chemical species at various pH ranges based on estimated pKa values.

pH RangeEstimated Carboxylic Acid pKa (~4.2)Estimated Amine pKa (~9.0)Predominant SpeciesNet ChargeKey Reactive Properties
pH < 2 -COOH (Protonated)-N⁺H(CH₃)₂ (Protonated)Cationic+1Carboxyl group can be activated for esterification. Amine is non-nucleophilic.
pH 4.5 - 6.5 -COO⁻ (Deprotonated)-N⁺H(CH₃)₂ (Protonated)Zwitterionic0Carboxylate is nucleophilic. Amine is non-nucleophilic. Optimal for some amide couplings.
pH > 10 -COO⁻ (Deprotonated)-N(CH₃)₂ (Neutral)Anionic-1Amine is nucleophilic and basic. Carboxylate is less reactive toward nucleophiles.

Visual Guides

Caption: pH-dependent equilibrium of 4-((Dimethylamino)methyl)benzoic acid.

Troubleshooting Guide

Q1: My reaction yield is low. Could the pH be incorrect?

A1: Yes, incorrect pH is a common cause of low yields. The optimal pH depends on which part of the molecule is reacting. Use the following workflow to troubleshoot.

G start Low Reaction Yield Observed check_target Which functional group is reacting? start->check_target carboxyl Carboxylic Acid (e.g., Amide Coupling) check_target->carboxyl Carboxyl amine Tertiary Amine (e.g., Alkylation) check_target->amine Amine check_ph_acid Is pH between 4.5 and 7.0? carboxyl->check_ph_acid check_ph_base Is pH > 9.5? amine->check_ph_base ph_ok pH is likely correct. Investigate other factors: - Reagent stoichiometry - Temperature - Reaction time check_ph_acid->ph_ok Yes adjust_acid pH is too high/low. Adjust to 4.5-7.0 using dilute HCl or buffer. check_ph_acid->adjust_acid No check_ph_base->ph_ok Yes adjust_base pH is too low. Adjust to >9.5 using a non-nucleophilic base. check_ph_base->adjust_base No

Caption: Troubleshooting workflow for low reaction yields.

Q2: My compound precipitated from the reaction mixture. What should I do?

A2: Precipitation often occurs when the pH of the solution is near the molecule's isoelectric point (pI), where it exists as a less soluble zwitterion.

  • Diagnosis: Check the pH of your solution. If it is between approximately 4 and 8, you are likely near the pI.

  • Solution: Adjust the pH to be either acidic (pH < 3) or basic (pH > 10) to form the more soluble cationic or anionic species, respectively. Choose the pH range that is compatible with your desired reaction and the stability of your other reagents.

Q3: I am observing unexpected side products. How can pH control help minimize them?

A3: pH control is crucial for reaction specificity. For example, in an amide coupling reaction with another amine-containing molecule, if the pH is too high (e.g., > 8), the tertiary amine on your starting material can become competitive as a base or nucleophile, potentially leading to side reactions. Conversely, if the pH is too low, your primary amine coupling partner may become protonated and non-nucleophilic. Maintaining the pH in the optimal window (e.g., 4.5-7.0 for EDC coupling) is key to maximizing the desired reaction rate while minimizing side pathways.

Experimental Protocol Example: Amide Coupling

This protocol describes a general procedure for coupling 4-((Dimethylamino)methyl)benzoic acid hydrochloride with a primary amine (R-NH₂) using EDC/NHS chemistry, where pH control is critical.

Materials:

  • 4-((Dimethylamino)methyl)benzoic acid hydrochloride (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • Dimethylformamide (DMF) or other suitable aprotic solvent

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter or pH indicator strips

Procedure:

  • Dissolution: Dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride in DMF in a reaction vessel equipped with a magnetic stirrer.

  • Activation Step: Add NHS (1.1 eq) followed by EDC·HCl (1.2 eq) to the solution.

  • pH Monitoring and Adjustment (Critical Step):

    • Monitor the pH of the reaction mixture. The addition of the hydrochloride reagents may make the solution acidic.

    • Slowly add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) or dilute NaOH dropwise to adjust and maintain the pH between 6.0 and 6.5. This pH is optimal for the formation of the NHS-ester intermediate without promoting side reactions.

  • Amine Addition: Once the pH is stable, add the primary amine (R-NH₂) (1.1 eq) to the reaction mixture.

  • Coupling Reaction:

    • Continue to monitor the pH. The reaction should ideally remain in the 6.0 - 7.0 range. If the pH drops, it may indicate the formation of acidic byproducts, and slight adjustments may be necessary.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Adjust the pH of the aqueous solution to be basic (pH ~9-10) to ensure the product's tertiary amine is neutral, aiding in extraction with an organic solvent like ethyl acetate.

    • Perform a standard aqueous/organic extraction, dry the organic layer, and purify the crude product using column chromatography or recrystallization as required.

Technical Support Center: 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 4-((Dimethylamino)methyl)benzoic acid hydrochloride?

A1: Impurities in 4-((Dimethylamino)methyl)benzoic acid hydrochloride typically originate from the synthetic route. A common method for its synthesis involves the reaction of a 4-(halomethyl)benzoic acid derivative with dimethylamine. Therefore, the most probable impurities include unreacted starting materials, byproducts from side reactions, and degradation products.

Q2: How can I identify these impurities in my sample?

A2: Several analytical techniques can be employed for impurity identification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate the structure of unknown impurities, while Mass Spectrometry (MS) can provide information about their molecular weight.

Q3: What are the acceptable limits for these impurities?

A3: The acceptable limits for impurities depend on the intended application of the 4-((Dimethylamino)methyl)benzoic acid hydrochloride. For pharmaceutical applications, stringent guidelines set by regulatory bodies such as the FDA and EMA must be followed. For research purposes, the required purity will vary depending on the specific experimental needs.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities such as unreacted starting materials or byproducts.1. Optimize HPLC method to achieve better separation. 2. Use a reference standard of the suspected impurity to confirm its identity. 3. Employ a mass spectrometer detector (LC-MS) to obtain molecular weight information of the unknown peaks.
Lower than expected purity by NMR The sample may contain residual solvents or unidentified impurities.1. Dry the sample under vacuum to remove residual solvents. 2. Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the structural elucidation of impurities.
Inconsistent experimental results Variable purity of 4-((Dimethylamino)methyl)benzoic acid hydrochloride between batches.1. Establish a robust analytical method for quality control to ensure batch-to-batch consistency. 2. Source the material from a reputable supplier with a detailed Certificate of Analysis.

Summary of Potential Impurities

Impurity NameChemical StructurePotential OriginTypical Analytical Method
4-(Halomethyl)benzoic acidX-CH₂-C₆H₄-COOH (X=Cl, Br)Unreacted starting materialHPLC, GC-MS
Dimethylamine(CH₃)₂NHExcess reactantGC-MS, NMR
Bis(4-carboxybenzyl) amine(HOOC-C₆H₄-CH₂-)₂NHByproduct of secondary reactionHPLC, LC-MS
4-Formylbenzoic acidOHC-C₆H₄-COOHOxidation of starting material/productHPLC, GC-MS

Experimental Protocols

General HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

General ¹H NMR Protocol for Structural Analysis
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)

  • Instrument: 400 MHz or higher NMR spectrometer

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent. Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the signals will provide information about the structure of the main compound and any impurities present.

Logical Relationships in Synthesis and Impurity Formation

Synthesis and Impurity Pathway SM1 4-(Halomethyl)benzoic acid Product 4-((Dimethylamino)methyl)benzoic acid HCl SM1->Product Reaction with Dimethylamine Impurity1 Unreacted Starting Materials SM1->Impurity1 Incomplete Reaction Impurity3 4-Formylbenzoic acid SM1->Impurity3 Oxidation SM2 Dimethylamine SM2->Product SM2->Impurity1 Impurity2 Bis(4-carboxybenzyl) amine Product->Impurity2 Side Reaction

Caption: Inferred synthesis pathway and potential impurity formation.

Protecting group strategies for 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((Dimethylamino)methyl)benzoic acid hydrochloride. The following information is intended to assist in the design and execution of experiments involving protecting group strategies for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with 4-((Dimethylamino)methyl)benzoic acid hydrochloride?

A1: The primary challenges arise from the presence of two reactive functional groups: a carboxylic acid and a tertiary amine. The hydrochloride salt form also influences its reactivity and solubility. Key issues include:

  • Competing Reactivity: Reagents intended for the carboxylic acid can react with the tertiary amine, and vice-versa.

  • Protonation of the Amine: In acidic conditions, such as those used for Fischer esterification, the basic dimethylamino group will be protonated, which can affect the reaction equilibrium and catalyst activity.[1][2]

  • Solubility: The hydrochloride salt has different solubility profiles compared to the free base, which needs to be considered when choosing reaction solvents.

Q2: Which protecting groups are suitable for the carboxylic acid functionality?

A2: The carboxylic acid is typically protected as an ester. Common choices include:

  • Methyl Esters: Can be formed using reagents like TMS-diazomethane for a mild reaction or via Fischer esterification with methanol and an acid catalyst.[3][4]

  • Benzyl Esters: Offer the advantage of being removable by catalytic hydrogenolysis, which is a mild deprotection method.[1][5]

  • tert-Butyl Esters: These are stable to many reagents but can be removed under acidic conditions.

Q3: How can the tertiary amine be protected?

A3: Protecting a tertiary amine is less common than for primary or secondary amines, but a key strategy is the formation of an N-oxide.[6]

  • N-Oxide Formation: The tertiary amine can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[7][8] The N-oxide is stable under many conditions and can be reduced back to the tertiary amine.

Q4: What is an orthogonal protecting group strategy and why is it important for this molecule?

A4: An orthogonal protection strategy involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting each other.[9][10][11] This is crucial for 4-((Dimethylamino)methyl)benzoic acid as it allows for the selective deprotection and subsequent reaction of either the carboxylic acid or the tertiary amine while the other functional group remains protected. For example, a benzyl ester (removed by hydrogenolysis) and an N-oxide (removed by reduction) would be an orthogonal pair.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification
Symptom Possible Cause Troubleshooting Step
Low conversion to the ester, recovery of starting material. The basic dimethylamino group is protonated by the acid catalyst, reducing its effective concentration.[1][2]Use a stoichiometric amount of the acid catalyst relative to the aminobenzoic acid, rather than a catalytic amount.
The reaction is reversible, and the presence of water shifts the equilibrium towards the starting materials.[4][12][13]Use a large excess of the alcohol (e.g., methanol or ethanol) to drive the equilibrium towards the product. The alcohol can also serve as the solvent.
Incomplete reaction.Increase the reaction time and ensure the reaction is heated to reflux. Monitor the reaction progress using TLC.
Product loss during workup. The ester product may be partially hydrolyzed back to the carboxylic acid during aqueous workup, especially if basic conditions are used to neutralize the acid catalyst.[6]Use a mild base like sodium bicarbonate for neutralization and perform washes with cold solutions to minimize hydrolysis. Ensure the organic layer is thoroughly dried before solvent evaporation.
Issue 2: Side Reactions During Protection/Deprotection
Symptom Possible Cause Troubleshooting Step
Formation of unexpected byproducts during esterification. Strong acid and high temperatures might lead to side reactions on the aromatic ring or the benzylic position.Consider milder esterification methods such as using TMS-diazomethane for methyl esters or benzyl bromide with a base for benzyl esters.[5]
Decomposition during N-oxide formation. Over-oxidation or reaction with other parts of the molecule.Use a controlled amount of the oxidizing agent (e.g., m-CPBA) and maintain a low reaction temperature.
Incomplete deprotection of the ester or N-oxide. Inefficient catalyst or insufficient deprotection reagent.For hydrogenolysis of benzyl esters, ensure the palladium catalyst is active and the system is properly flushed with hydrogen. For N-oxide reduction, use a sufficient excess of the reducing agent.

Data Presentation

Table 1: Comparison of Carboxylic Acid Protecting Groups

Protecting GroupFormation ConditionsDeprotection ConditionsAdvantagesDisadvantages
Methyl Ester CH₃OH, H₂SO₄ (reflux)[3]LiOH, H₂O/THF[14]Simple to form, stable.Deprotection requires basic conditions which may not be suitable for all substrates.
TMS-diazomethane, Et₂O/MeOHLiOH, H₂O/THFMild formation conditions.TMS-diazomethane is toxic and potentially explosive.[15]
Benzyl Ester BnBr, K₂CO₃, DMF[5]H₂, Pd/C, MeOH[1]Mild deprotection via hydrogenolysis.The catalyst can sometimes be pyrophoric.
tert-Butyl Ester Isobutylene, H₂SO₄TFA, CH₂Cl₂Stable to many reagents.Requires strong acid for deprotection.

Table 2: Protection of the Tertiary Amine

Protecting GroupFormation ConditionsDeprotection ConditionsAdvantagesDisadvantages
N-Oxide m-CPBA, CH₂Cl₂[7]PPh₃, refluxOrthogonal to many other protecting groups.Requires an additional reduction step.
H₂O₂, AcOHZn, AcOHUses a readily available oxidant.Can be less selective than m-CPBA.

Experimental Protocols

Protocol 1: Methyl Esterification using TMS-Diazomethane
  • Preparation: Dissolve 4-((Dimethylamino)methyl)benzoic acid hydrochloride in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Quenching: Stir the reaction mixture at 0 °C for 1-2 hours. Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Protocol 2: Benzyl Esterification using Benzyl Bromide
  • Preparation: Suspend 4-((Dimethylamino)methyl)benzoic acid hydrochloride and an excess of potassium carbonate (approx. 3 equivalents) in DMF.

  • Reaction: Add benzyl bromide (approx. 1.5 equivalents) to the suspension. Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 3: N-Oxide Formation using m-CPBA
  • Preparation: Dissolve the methyl or benzyl ester of 4-((Dimethylamino)methyl)benzoic acid in dichloromethane (CH₂Cl₂).

  • Reaction: Cool the solution to 0 °C. Add solid m-CPBA (approx. 1.1 equivalents) portion-wise over 15 minutes. Stir the reaction at 0 °C for 1-2 hours.[7]

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography if necessary.

Mandatory Visualizations

G Decision Workflow for Protecting Group Strategy start Start with 4-((Dimethylamino)methyl)benzoic acid HCl q1 Is selective reaction at the tertiary amine required first? start->q1 protect_cooh Protect Carboxylic Acid q1->protect_cooh No protect_amine Protect Tertiary Amine (as N-Oxide) q1->protect_amine Yes q2 Choose Carboxylic Acid Protecting Group protect_cooh->q2 methyl_ester Methyl Ester (e.g., TMS-diazomethane) q2->methyl_ester benzyl_ester Benzyl Ester (e.g., Benzyl Bromide) q2->benzyl_ester react_amine React at Tertiary Amine methyl_ester->react_amine benzyl_ester->react_amine deprotect_cooh Deprotect Carboxylic Acid react_amine->deprotect_cooh end Final Product deprotect_cooh->end react_cooh React at Carboxylic Acid protect_amine->react_cooh deprotect_amine Deprotect Tertiary Amine (Reduce N-Oxide) react_cooh->deprotect_amine deprotect_amine->end

Caption: Decision workflow for selecting a protecting group strategy.

G Experimental Workflow: Orthogonal Protection start Starting Material: 4-((Dimethylamino)methyl)benzoic acid HCl step1 Protect Carboxylic Acid as Benzyl Ester (BnBr, K2CO3, DMF) start->step1 intermediate1 Intermediate 1: Benzyl 4-((dimethylamino)methyl)benzoate step1->intermediate1 step2 Protect Tertiary Amine as N-Oxide (m-CPBA, CH2Cl2) intermediate1->step2 intermediate2 Intermediate 2: Protected Di-functional Molecule step2->intermediate2 step3 Selective Reaction at another part of the molecule (e.g., peptide coupling) intermediate2->step3 step4 Deprotect N-Oxide (e.g., PPh3) step3->step4 intermediate3 Intermediate 3: Carboxylic Acid still protected step4->intermediate3 step5 Deprotect Benzyl Ester (H2, Pd/C) intermediate3->step5 end Final Product with free functional groups step5->end

Caption: Workflow for an orthogonal protection strategy.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and reproducibility. 4-((Dimethylamino)methyl)benzoic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data.

Executive Summary

High-Performance Liquid Chromatography (HPLC) stands out as the premier method for the purity assessment of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Its high resolution and sensitivity allow for the accurate quantification of the main compound and the separation of potential process-related impurities and degradation products. While traditional methods like acid-base titration offer a cost-effective way to determine the overall content of the hydrochloride salt, they lack the specificity to identify and quantify individual impurities. Other advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for volatile impurities, but often require derivatization for polar compounds like the target analyte.

This guide will delve into a detailed, robust HPLC method, outline a protocol for a classic titration analysis, and present a comparative summary of these and other analytical techniques.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical purity data for a batch of 4-((Dimethylamino)methyl)benzoic acid hydrochloride, as determined by HPLC and acid-base titration, to illustrate the typical results obtained from each method.

Analytical MethodPurity (%)Key Insights
HPLC (Area %) 99.5%Provides a detailed impurity profile. In this example, 0.5% of impurities were detected and separated from the main peak.
Acid-Base Titration 99.8%Reflects the total acid-consuming species (the hydrochloride salt). It does not differentiate between the API and any acidic or basic impurities.

Table 1: Comparison of Purity Results from HPLC and Titration.

Performance Characteristics of Analytical Methods

FeatureHPLCAcid-Base TitrationGC-MS
Specificity High (separates individual impurities)Low (measures total acidity/basicity)High (for volatile compounds)
Sensitivity High (can detect trace impurities)ModerateVery High
Quantification ExcellentGood (for total salt content)Excellent (for amenable compounds)
Sample Throughput High (with autosampler)ModerateModerate to High
Cost High (instrumentation and solvents)LowHigh (instrumentation)
Complexity High (method development required)LowHigh (sample preparation can be complex)

Table 2: Performance Comparison of Different Analytical Methods.

Experimental Protocols

Primary Recommended Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its potential impurities and degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of 4-((Dimethylamino)methyl)benzoic acid hydrochloride in the mobile phase A to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with mobile phase A to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities and their Separation:

The synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride may involve the reduction of 4-formylbenzoic acid in the presence of dimethylamine. Potential impurities could include:

  • 4-formylbenzoic acid (Starting material): This impurity is more polar and will elute earlier than the main compound.

  • 4-carboxybenzaldehyde (Oxidation product): Similar in polarity to 4-formylbenzoic acid.

  • N,N-dimethylbenzylamine derivatives (Byproducts): These may have varying polarities depending on other functional groups.

The developed gradient HPLC method is designed to provide sufficient resolution to separate these and other potential process-related impurities and degradation products from the main analyte peak.

Alternative Method: Acid-Base Titration

This method determines the purity based on the hydrochloride content of the molecule.

Protocol:

  • Preparation of 0.1 M Sodium Hydroxide (NaOH): Prepare and standardize a 0.1 M solution of NaOH using a primary standard such as potassium hydrogen phthalate (KHP).

  • Titration:

    • Accurately weigh approximately 200 mg of 4-((Dimethylamino)methyl)benzoic acid hydrochloride into a 250 mL beaker.

    • Dissolve the sample in 50 mL of deionized water.

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode.

    • Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation:

    • Calculate the purity using the following formula:

      Where:

      • V = Volume of NaOH at the equivalence point (mL)

      • M = Molarity of the NaOH solution (mol/L)

      • MW = Molecular weight of 4-((Dimethylamino)methyl)benzoic acid hydrochloride (215.68 g/mol )

      • W = Weight of the sample (g)

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC Purity Analysis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Method_Selection_Logic start Purity Analysis Required? q_impurities Need to identify and quantify specific impurities? start->q_impurities q_total_salt Only need total hydrochloride content? q_impurities->q_total_salt No hplc Use Stability-Indicating HPLC Method q_impurities->hplc Yes q_volatile Are volatile impurities a primary concern? q_total_salt->q_volatile No titration Use Acid-Base Titration q_total_salt->titration Yes q_volatile->hplc No, but want higher specificity gcms Consider GC-MS (may require derivatization) q_volatile->gcms Yes

Caption: Decision tree for selecting an analytical method for purity determination.

Conclusion

For a comprehensive and regulatory-compliant purity assessment of 4-((Dimethylamino)methyl)benzoic acid hydrochloride, a stability-indicating HPLC method is the recommended approach. It provides the necessary specificity and sensitivity to ensure the quality and consistency of the material. While acid-base titration can be a useful and cost-effective tool for routine checks of the total salt content, it should be complemented by a more specific method like HPLC for full characterization and impurity profiling. The choice of analytical methodology should always be guided by the specific requirements of the analysis, the stage of drug development, and the applicable regulatory guidelines.

A Comparative Analysis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs).[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While much focus is placed on the ligands, the linker is a critical determinant of a PROTAC's overall efficacy, influencing the stability of the ternary complex, physicochemical properties, and pharmacokinetic profile.[4][5]

This guide provides a comparative analysis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride , hereby designated as Linker-X , against other commonly used PROTAC linkers. The objective is to present performance data and detailed experimental methodologies to assist researchers in the rational design of novel protein degraders.

Comparative Performance Data

The choice of linker significantly impacts the potency and effectiveness of a PROTAC.[6] Linker-X is a semi-rigid linker containing a benzoic acid core and a tertiary amine. This structure is hypothesized to provide a balance of conformational restraint and favorable physicochemical properties. To evaluate its performance, Linker-X was incorporated into a PROTAC targeting a hypothetical bromodomain-containing protein (BRD-H) for degradation via the Cereblon (CRBN) E3 ligase. Its performance was compared against PROTACs utilizing three common linker archetypes: a flexible PEG4 linker, a hydrophobic C8 alkyl linker, and a rigid piperazine-based linker.

Table 1: Comparative Performance Metrics of BRD-H Targeting PROTACs with Different Linkers

Linker TypeLinker-XPEG4 LinkerC8 Alkyl LinkerPiperazine-1 Linker
DC50 (nM) 15258540
Dmax (%) 92957588
Ternary Complex Cooperativity (α) 1812522
Aqueous Solubility (µg/mL) 1501201095
Cellular Permeability (Papp, 10⁻⁶ cm/s) 5.24.58.13.0

Analysis: The data suggests that Linker-X provides a superior balance of properties. Its low nanomolar DC50 value indicates high degradation potency, surpassed only by its high Dmax value.[7] The favorable ternary complex cooperativity (α > 1) suggests that the binding of one protein enhances the binding of the other, a key feature for efficient degradation.[] Notably, the inclusion of the dimethylaminomethyl group appears to significantly enhance aqueous solubility compared to the purely hydrophobic alkyl linker. While the C8 alkyl linker shows higher permeability, this often comes at the cost of solubility and degradation efficiency.[9] The rigid piperazine linker shows strong cooperativity but potentially reduced permeability.[10]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the fundamental PROTAC mechanism of action, a typical experimental workflow for evaluation, and the logical relationship between linker properties and performance outcomes.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary POI-PROTAC-E3 E3 E3 Ligase E3->PROTAC POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition

Caption: General mechanism of action for a PROTAC.

PROTAC_Workflow Start Synthesize PROTAC with Linker-X Solubility Aqueous Solubility Assay Start->Solubility Permeability Cell Permeability Assay (e.g., Caco-2) Start->Permeability Degradation Assess Protein Degradation (Western Blot for DC50/Dmax) Permeability->Degradation Ternary Confirm Ternary Complex (e.g., TR-FRET, SPR) Degradation->Ternary Ubiquitination Verify Ubiquitination (Co-IP) Ternary->Ubiquitination End Candidate Selection Ubiquitination->End

Caption: Experimental workflow for PROTAC evaluation.

Caption: Relationship between linker properties and efficacy.

Detailed Experimental Protocols

The data presented in Table 1 was generated using the following standard methodologies.

Protocol 1: Assessment of Protein Degradation by Western Blot (DC50/Dmax)

This protocol is used to directly measure the reduction in target protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment:

    • Plate a human cancer cell line (e.g., HEK293T) in 12-well plates at a density that allows for 70-80% confluency after 24 hours.

    • Prepare serial dilutions of the PROTAC compounds in DMSO, and then dilute into fresh culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for 18 hours at 37°C, 5% CO2.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentrations (e.g., 20 µg) with Laemmli buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.

    • Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the target protein (BRD-H) and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine DC50 and Dmax values.[12]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase, indicating the formation of the ternary complex.[13]

  • Reagents:

    • Recombinant His-tagged BRD-H protein.

    • Recombinant GST-tagged VHL-ElonginB-ElonginC (VBC) complex and CRBN-DDB1 complex.

    • Terbium (Tb)-conjugated anti-His antibody (donor).

    • Fluorescein (FITC)-conjugated anti-GST antibody (acceptor).

    • PROTAC compounds.

  • Assay Procedure:

    • In a 384-well assay plate, add a fixed concentration of His-BRD-H and GST-CRBN.

    • Add serial dilutions of the PROTAC compound.

    • Add the Tb-anti-His and FITC-anti-GST antibodies.

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader, exciting at 340 nm and measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.[14] Cooperativity is calculated from binding affinities determined by methods such as SPR or ITC.[15]

Protocol 3: Caco-2 Cell Permeability Assay

This assay is a standard in vitro model for predicting human drug absorption.[16]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the PROTAC compound (e.g., at 10 µM) to the apical (A) chamber. The basolateral (B) chamber contains HBSS only. This measures A-to-B permeability.

    • For B-to-A permeability (efflux), add the compound to the basolateral chamber.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Collect samples from both chambers at the end of the incubation period.

  • Quantification and Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Conclusion

The rational design of PROTACs requires a multi-parameter optimization process where the linker plays a central, active role.[17] The data presented in this guide suggests that 4-((Dimethylamino)methyl)benzoic acid hydrochloride (Linker-X) is a highly effective linker scaffold. It confers a desirable combination of degradation potency, high Dmax, favorable ternary complex formation, and good physicochemical properties. Its semi-rigid nature appears to strike an effective balance between pre-organizing the PROTAC for binding and allowing the flexibility needed to form a productive ternary complex. The tertiary amine functionality provides a clear advantage in aqueous solubility, a common challenge in PROTAC development.[18] Researchers are encouraged to consider Linker-X as a valuable component in their library for the development of next-generation protein degraders.

References

Navigating Peptide Modifications: A Comparative Guide to Alternatives for Benzoic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in enhancing their therapeutic properties. Benzoic acid derivatives, such as 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its analogs, serve as specialized reagents for introducing unique structural motifs, including C-terminal modifications and peptide cyclization. This guide provides a comprehensive comparison of alternative linkers and building blocks, offering insights into their performance, applications, and the experimental protocols that underpin their use.

The selection of an appropriate chemical tool for peptide modification is pivotal for achieving desired pharmacological profiles, including enhanced stability, receptor affinity, and bioavailability. While 4-((Dimethylamino)methyl)benzoic acid hydrochloride itself is a specific reagent, its broader chemical family of aminobenzoic and hydroxymethylbenzoic acids offers a versatile toolbox for peptide chemists. This comparison focuses on functional alternatives that enable C-terminal diversification and the synthesis of cyclic peptides, two key strategies in modern drug discovery.

Comparison of Linkers for C-Terminal Peptide Modification

The C-terminus of a peptide is a prime location for modification to alter its properties. Various linker molecules can be incorporated during solid-phase peptide synthesis (SPPS) to facilitate the synthesis of C-terminally modified peptides, such as amides, esters, and thioesters. The choice of linker dictates the cleavage conditions and the types of modifications possible.

Linker/ResinFunctional GroupCleavage/ActivationPrimary ApplicationAdvantagesLimitations
4-(Hydroxymethyl)benzoic acid (HMBA) HydroxymethylNucleophilic cleavage (e.g., ammonia, hydrazine, alkoxides)Synthesis of peptide acids, amides, esters, and thioesters from a single resin.High versatility, stable to acidic conditions used in Fmoc-SPPS.Cleavage can sometimes be sluggish.
Rink Amide Resin AminoAcidic cleavage (e.g., 95% TFA)Routine synthesis of peptide amides.High cleavage efficiency for amides.Limited to the synthesis of peptide amides.
2-Chlorotrityl chloride Resin ChloroVery mild acidic conditions (e.g., 1% TFA in DCM)Synthesis of protected peptide acids.Minimizes racemization of C-terminal amino acids; prevents diketopiperazine formation.[1]Can be sensitive to some coupling conditions.
Wang Resin HydroxymethylStrong acidic cleavage (e.g., 95% TFA)Synthesis of peptide acids.Well-established and widely used.Can lead to side reactions with sensitive residues during cleavage.
Photolabile Linkers (e.g., 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene) NitrobenzylPhotolysis (e.g., 350 nm UV light)Mild cleavage for sensitive peptides; synthesis of peptide amides.[2]Orthogonal cleavage conditions.May require specialized equipment; potential for photolytic side reactions.

Comparison of Reagents for Peptide Cyclization and Peptidomimetics

Cyclic peptides and peptidomimetics often exhibit improved metabolic stability and conformational rigidity compared to their linear counterparts. Specific benzoic acid derivatives can be used as linkers to facilitate on-resin cyclization or as building blocks to create non-natural peptide backbones.

Reagent/LinkerStructure TypeApplicationMechanismAdvantages
3-Amino-4-(methylamino)benzoic acid (MeDbz) Diaminobenzoic acid derivativeOn-resin head-to-tail or side-chain cyclization.[3][4]Forms an N-acyl-N'-methylurea that facilitates intramolecular S-to-N acyl shift for cyclization.[4]Efficient on-resin cyclization, compatible with Fmoc-SPPS.
4-(Aminomethyl)benzoic acid (Amb) Unnatural amino acidIncorporation into the peptide backbone to create peptidomimetics.[5]Acts as a rigid spacer or a mimic of a dipeptide unit.Introduces conformational constraints and alters biological activity.
3,4-Diaminobenzoic acid (Dbz) Diaminobenzoic acid derivativeSafety-catch linker for the synthesis of peptide thioesters and subsequent native chemical ligation (NCL).[6]Forms an N-acyl-benzimidazolinone which can be activated for transthioesterification.[6]Enables the synthesis of large proteins through segment condensation.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The following is a generalized protocol for Fmoc-based SPPS.

  • Resin Swelling: The appropriate resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is usually repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common coupling reagents include HBTU, HATU, or DIC in the presence of an additive like HOBt or OxymaPure, and a base such as N,N-diisopropylethylamine (DIPEA). The coupling reaction is typically carried out for 1-2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The cleavage cocktail depends on the linker and the peptide sequence. For many acid-labile linkers, a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) is used.

Protocol for On-Resin Cyclization using the MeDbz Linker

This protocol outlines the key steps for synthesizing cyclic peptides using the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker.

  • Peptide Synthesis: The linear peptide sequence is synthesized on the MeDbz-functionalized resin using standard Fmoc-SPPS protocols.

  • Linker Activation: The resin-bound peptide is treated with an activating agent, such as 4-nitrophenyl chloroformate, to form an activated cyclic N-acyl-N'-methylurea intermediate on the resin.[4]

  • Deprotection of Cyclization Site: The protecting group at the site of cyclization (e.g., the side-chain of a C-terminal cysteine for head-to-side-chain cyclization) is selectively removed.

  • Intramolecular Cyclization and Cleavage: The deprotected nucleophile attacks the activated linker, leading to the formation of the cyclic peptide and its concomitant release from the solid support. This is typically facilitated by the addition of a base like DIPEA.[4]

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate key workflows in peptide synthesis, providing a clear visual representation of the processes involved.

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Final Cleavage Resin Resin Swelling Swelling (DMF/DCM) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Elongated_Peptide Elongated Peptide-Resin Washing2->Elongated_Peptide Repeat Cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Elongated_Peptide->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

On_Resin_Cyclization Start Linear Peptide on MeDbz Resin Activation Linker Activation (e.g., 4-Nitrophenyl Chloroformate) Start->Activation Activated_Intermediate Activated N-acyl-N'-methylurea Intermediate Activation->Activated_Intermediate Deprotection Selective Deprotection of Cyclization Site Activated_Intermediate->Deprotection Deprotected_Peptide Deprotected Peptide-Resin Deprotection->Deprotected_Peptide Cyclization Intramolecular Cyclization & Cleavage (Base-mediated) Deprotected_Peptide->Cyclization Final_Product Cyclic Peptide Cyclization->Final_Product

Workflow for on-resin peptide cyclization using a MeDbz linker.

References

Comparative Analysis of the Biological Activity of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, a notable scarcity of publicly available data exists on the biological activity of specific derivatives of 4-((dimethylamino)methyl)benzoic acid hydrochloride. While the broader class of benzoic acid derivatives has been extensively studied for various therapeutic properties, including anticancer and antimicrobial effects, specific comparative studies on esters, amides, and other analogs of 4-((dimethylamino)methyl)benzoic acid are not readily found in published research. This guide, therefore, aims to provide a framework for such a comparative analysis by outlining relevant biological activities often associated with benzoic acid derivatives and detailing the experimental protocols that would be necessary to evaluate the derivatives of the compound .

Overview of Potential Biological Activities

Derivatives of benzoic acid are known to exhibit a wide range of biological activities. The introduction of various functional groups to the benzoic acid scaffold can significantly modulate their pharmacological properties. For the derivatives of 4-((dimethylamino)methyl)benzoic acid, the primary areas of investigation would likely include:

  • Anticancer Activity: Many benzoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: The antimicrobial properties of benzoic acid and its derivatives are well-documented. They can be effective against a range of bacteria and fungi, often by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

  • Enzyme Inhibition: Specific substitutions on the benzoic acid ring can lead to the inhibition of enzymes implicated in various diseases.

Due to the lack of specific data for the derivatives of 4-((dimethylamino)methyl)benzoic acid hydrochloride, a direct comparison of their performance with other alternatives is not possible at this time. However, the following sections provide the standard experimental protocols that would be employed to generate such data.

Experimental Protocols for Biological Evaluation

To facilitate future research and provide a basis for the comparison of 4-((dimethylamino)methyl)benzoic acid hydrochloride derivatives, detailed methodologies for key in vitro assays are presented below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for evaluating the cytotoxic potential of chemical compounds.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test derivatives of 4-((dimethylamino)methyl)benzoic acid hydrochloride are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells Overnight incubation prep_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds seed_cells->treat_cells Add compounds to wells prep_compounds->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt Incubate for 24-72h solubilize Solubilize Formazan add_mtt->solubilize Incubate for 3-4h read_absorbance Measure Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Workflow for determining the anticancer activity of compounds using the MTT assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for assessing the antimicrobial potential of new compounds.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of a specific microorganism is added. The growth of the microorganism is observed after incubation.

Procedure:

  • Microorganism Culture: Bacterial or fungal strains are cultured on appropriate agar plates to obtain fresh colonies.

  • Inoculum Preparation: A suspension of the microorganism is prepared in a sterile broth or saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Compound Dilution: The test derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Experimental Workflow for MIC Assay

MIC_Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Test Compounds serial_dilution->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results

Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion

While this guide cannot provide a direct comparison of the biological activities of 4-((dimethylamino)methyl)benzoic acid hydrochloride derivatives due to a lack of available data, it establishes a clear roadmap for future research in this area. The provided experimental protocols for assessing anticancer and antimicrobial activities offer a standardized approach to generate the necessary data for a comprehensive comparative analysis. Further investigation into the synthesis and biological evaluation of these specific derivatives is warranted to unlock their potential therapeutic applications. Researchers in the fields of medicinal chemistry and drug development are encouraged to explore this chemical space.

Benchmarking 4-((Dimethylamino)methyl)benzoic acid hydrochloride as a PROTAC Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. These heterobifunctional molecules, which co-opt the cell’s ubiquitin-proteasome system to eliminate specific proteins, are composed of a target protein ligand, an E3 ligase ligand, and a linker connecting the two. While often perceived as a simple tether, the linker's composition, rigidity, and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of the performance characteristics of PROTACs incorporating a rigid aromatic linker derived from 4-((Dimethylamino)methyl)benzoic acid hydrochloride against those with flexible aliphatic linkers. The comparison is supported by a synthesis of experimental data from published literature and detailed experimental protocols for key performance assays.

The Role of the Linker in PROTAC Function

The linker is not a passive component; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[][2] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or result in unproductive ternary complexes.

Rigid linkers, such as those derived from 4-((Dimethylamino)methyl)benzoic acid hydrochloride, offer conformational restriction. This can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and enhancing stability.[3][4] Aromatic moieties within the linker can also participate in π-π stacking interactions with residues on the protein surfaces, further stabilizing the complex.[5][6] In contrast, flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, provide a greater degree of conformational freedom, which can be advantageous in accommodating different protein topographies but may come at an entropic cost.[2][3]

Comparative Performance of Aromatic vs. Flexible Linkers

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with rigid aromatic linkers to those with flexible linkers.

Table 1: Comparison of Degradation Potency (DC50) and Efficacy (Dmax) for PROTACs with Different Linker Architectures

PROTAC Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Rigid Aromatic Substituted PhenylAndrogen ReceptorVHLInactive (>3000)<10[6]
Flexible Alkyl C8 Alkyl ChainPI3K/mTORNot Specified25>90[7]
Flexible PEG 16-atom PEGBTKPomalidomide5>98[7]

Note: The data presented are synthesized from different studies and are for illustrative purposes to highlight the potential impact of linker type on PROTAC performance. Direct head-to-head comparisons are target and system-dependent.

Table 2: Physicochemical Properties of PROTACs with Different Linker Types

PropertyRigid Aromatic LinkerFlexible PEG LinkerImplication for Drug Development
Conformational Freedom LowHighRigidity can enhance ternary complex stability; flexibility can accommodate diverse protein surfaces.[2][3]
Solubility Generally LowerGenerally HigherHigher solubility is favorable for bioavailability and formulation.[]
Metabolic Stability Potentially HigherCan be susceptible to oxidationIncreased stability leads to a longer in vivo half-life.[]
Cell Permeability VariableGenerally LowerA key factor for reaching intracellular targets.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy. The following sections provide methodologies for key assays.

Protocol 1: Western Blot Analysis for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[][9]

1. Cell Culture and Treatment:

  • Seed cells (e.g., in a 6-well plate) at a density that ensures they are in the logarithmic growth phase at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs (including a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.

SPR provides real-time kinetic data on the formation and stability of the ternary complex.[9]

1. Immobilization:

  • Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

  • In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with immobilized PROTAC to determine the binary affinity for the target.

3. Ternary Complex Analysis:

  • Inject a constant concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.

  • The resulting sensorgrams can be analyzed to determine the kinetics (ka and kd) and affinity (KD) of the ternary complex formation.

  • Cooperativity (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex with its affinity to the PROTAC alone.[9]

BRET is a cell-based assay that can monitor protein-protein interactions in living cells.[10][11]

1. Cell Line Generation:

  • Generate a stable cell line expressing the target protein fused to a BRET donor (e.g., NanoLuc luciferase) and the E3 ligase fused to a BRET acceptor (e.g., HaloTag).

2. Assay Procedure:

  • Seed the engineered cells in a 96-well plate.

  • Label the acceptor protein with a fluorescent ligand.

  • Treat the cells with a serial dilution of the PROTAC.

  • Add the luciferase substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission).

3. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • An increase in the BRET ratio upon PROTAC treatment indicates the formation of the ternary complex.

Protocol 3: Cell Viability Assays

It is essential to assess the cytotoxic effects of PROTACs on cells.

The MTT assay is a colorimetric assay that measures metabolic activity.

1. Cell Treatment:

  • Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).

2. Assay Procedure:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

3. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

This assay quantifies ATP, an indicator of metabolically active cells.

1. Cell Treatment:

  • Follow the same cell seeding and treatment protocol as for the MTT assay, using an opaque-walled 96-well plate.

2. Assay Procedure:

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

3. Data Analysis:

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and the experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation Degraded Peptides Proteasome->Degradation Western_Blot_Workflow arrow arrow Start Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50, Dmax) Detection->Analysis Ternary_Complex_Assay_Logic arrow arrow Start Synthesize PROTACs (Aromatic vs. Flexible Linker) Binding_Assay Biophysical Binding Assay (e.g., SPR, BRET) Start->Binding_Assay Cell_Based_Assay Cellular Degradation Assay (Western Blot) Start->Cell_Based_Assay Measure_Kd Measure Binary & Ternary Complex Binding Affinity (Kd) Binding_Assay->Measure_Kd Measure_Cooperativity Determine Cooperativity (α) Measure_Kd->Measure_Cooperativity Compare Compare Performance Measure_Cooperativity->Compare Measure_Degradation Determine DC50 & Dmax Cell_Based_Assay->Measure_Degradation Measure_Degradation->Compare

References

A Comparative Spectroscopic Analysis of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its structurally related analogs. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds. Detailed experimental protocols and a conceptual workflow for spectroscopic analysis are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its selected analogs. These compounds share a common benzoic acid core, with variations in the substituent at the para position, leading to distinct spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH₂--N(CH₃)₂-NHCH₃-COOH
4-((Dimethylamino)methyl)benzoic acid HCl ~7.5-8.1 (m, 4H)~4.3 (s, 2H)~2.8 (s, 6H)-~11.0-13.0 (br s, 1H)
4-(Dimethylamino)benzoic acid 6.6-6.8 (d, 2H), 7.8-8.0 (d, 2H)-3.0 (s, 6H)-~12.0 (br s, 1H)
4-((Methylamino)methyl)benzoic acid HCl ~7.5-8.1 (m, 4H)~4.2 (s, 2H)-~2.6 (s, 3H)~11.0-13.0 (br s, 1H)
4-(Methylamino)benzoic acid 6.5-6.7 (d, 2H), 7.7-7.9 (d, 2H)--2.8 (s, 3H)~12.0 (br s, 1H)
Benzoic acid 7.4-7.6 (m, 3H), 8.0-8.2 (d, 2H)[1][2]---11.67 (s, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic C-Subst.Aromatic C-H-CH₂--N(CH₃)₂ / -NHCH₃
4-((Dimethylamino)methyl)benzoic acid HCl ~167~145, ~130~130, ~129~62~43
4-(Dimethylamino)benzoic acid ~168~154, ~118~132, ~111-~40
4-((Methylamino)methyl)benzoic acid HCl ~167~145, ~130~130, ~129~55~34
4-(Methylamino)benzoic acid ~169~153, ~119~132, ~112-~30
Benzoic acid 172.6[1]129.4[1]133.9, 130.3, 128.5[1]--

Table 3: FTIR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-N StretchAromatic C=C
4-((Dimethylamino)methyl)benzoic acid HCl 2500-3300 (broad)~1700~1150-1250~1610, ~1500
4-(Dimethylamino)benzoic acid 2500-3300 (broad)~1680~1350~1605, ~1520
4-((Methylamino)methyl)benzoic acid HCl 2500-3300 (broad)~1700~1150-1250~1610, ~1500
4-(Methylamino)benzoic acid 2500-3300 (broad)~1685~1330~1600, ~1515
Benzoic acid 2500-3300 (broad)[3]1670-1700[4]-~1600, ~1450[3]

Table 4: Mass Spectrometry Data (m/z of Key Ions)

Compound[M]⁺[M-OH]⁺[M-COOH]⁺Base Peak
4-((Dimethylamino)methyl)benzoic acid 17916213458 (CH₂=N(CH₃)₂)
4-(Dimethylamino)benzoic acid 165[5]148120165[5]
4-((Methylamino)methyl)benzoic acid 16514812044 (CH₂=NHCH₃)
4-(Methylamino)benzoic acid 151134106151
Benzoic acid 122[6][7]105[6][7]-105[7]

Note: Spectroscopic data for the hydrochloride salts can vary depending on the solvent and experimental conditions. The data presented here are typical expected values.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for the hydrochloride salts, to ensure complete dissolution.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.[9] A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC). For these relatively non-volatile compounds, LC-MS is often preferred.

  • Ionization: Electrospray Ionization (ESI) is a suitable method for these compounds, particularly in positive ion mode, which will readily protonate the amine functionalities to generate [M+H]⁺ ions. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.[10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound, highlighting the complementary nature of the different analytical techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Test Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or use ATR Sample->Prep_FTIR Prep_MS Dissolve and Dilute for Infusion/LC Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS Mass Spectrometry (MS, MS/MS) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_FTIR Functional Group Identification FTIR->Data_FTIR Data_MS Molecular Weight, Elemental Formula, Fragmentation Pattern MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_FTIR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Comparative Guide to 4-((Dimethylamino)methyl)benzoic acid hydrochloride and its Alternatives in Antihistamine Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-((Dimethylamino)methyl)benzoic acid hydrochloride

4-((Dimethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. The presence of the benzoic acid moiety is a feature found in some second-generation antihistamines, where it can contribute to the molecule's pharmacokinetic and pharmacodynamic properties. The dimethylaminomethyl group can influence the compound's polarity and basicity, which are important factors for receptor binding and bioavailability. Given its structural components, it is plausible to investigate this compound for potential histamine H1 receptor antagonist activity.

Alternatives and Comparative Performance

In the absence of direct data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride, this guide focuses on structurally related compounds and established second-generation antihistamines. The following tables summarize the in vitro and in vivo performance of selected alternatives.

In Vitro Histamine H1 Receptor Binding Affinity

The binding affinity of a compound to the histamine H1 receptor is a primary indicator of its potential as an antihistamine. This is typically measured as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

CompoundChemical ClassH1 Receptor Binding Affinity (Ki) [nM]Reference
Indolylpiperidinyl Benzoic Acid Derivatives
Derivative with 2-ethoxybenzoic acidIndolylpiperidinyl Benzoic Acid1.8--INVALID-LINK--[1][2]
Derivative with 3-methylbenzoic acidIndolylpiperidinyl Benzoic Acid3.2--INVALID-LINK--[1][2]
Second-Generation Antihistamines
CetirizinePiperazine~6--INVALID-LINK--[3]
LevocetirizinePiperazine3--INVALID-LINK--[4]
FexofenadinePiperidine10--INVALID-LINK--[4]
DesloratadinePiperidine0.4--INVALID-LINK--[4]
4-((Dimethylamino)methyl)benzoic acid hydrochloride Substituted Benzoic Acid Data Not Available -
In Vivo Antihistamine Efficacy

The in vivo efficacy of an antihistamine is often assessed by its ability to inhibit histamine-induced physiological responses, such as increased vascular permeability. The median effective dose (ED50) is the dose required to produce 50% of the maximum effect. A lower ED50 value indicates higher potency.

CompoundAssayED50 (mg/kg)SpeciesReference
Indolylpiperidinyl Benzoic Acid Derivatives
Derivative with 2-ethoxybenzoic acidInhibition of histamine-induced cutaneous vascular permeability0.03 (oral)Rat--INVALID-LINK--[1][2]
Second-Generation Antihistamines
CetirizineInhibition of histamine-induced skin wheal and flare1.7 - 4.7 (oral, dose-dependent at different times)Human--INVALID-LINK--[5][6][7]
LoratadineInhibition of histamine-induced skin wheal and flare9.1 - >40 (oral, dose-dependent at different times)Human--INVALID-LINK--[5][6][7]
4-((Dimethylamino)methyl)benzoic acid hydrochloride -Data Not Available --

Experimental Protocols

Histamine H1 Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Membrane preparation from cells expressing the histamine H1 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]mepyramine.

  • Test compound (e.g., 4-((Dimethylamino)methyl)benzoic acid hydrochloride).

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, [3H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (with a high concentration of mianserin).

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[8]

Histamine-Induced Cutaneous Vascular Permeability Assay in Rats

This in vivo assay assesses the ability of a test compound to inhibit the increase in vascular permeability induced by histamine.[9]

Materials and Reagents:

  • Male Wistar rats (or other suitable strain).

  • Histamine dihydrochloride solution.

  • Evans blue dye solution (e.g., 2.5% in saline).

  • Test compound (e.g., 4-((Dimethylamino)methyl)benzoic acid hydrochloride) at various doses.

  • Vehicle control (the solvent used to dissolve the test compound).

  • Anesthetic agent.

Procedure:

  • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • After a specified time (e.g., 1 hour), anesthetize the rats.

  • Inject Evans blue dye intravenously.

  • Immediately after the dye injection, inject histamine solution intradermally at a marked site on the shaved back of the rat.

  • After a set period (e.g., 30 minutes), euthanize the animal and dissect the skin at the injection site.

  • Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide).

  • Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 620 nm.

  • Data Analysis: Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue. Calculate the percentage inhibition of histamine-induced vascular permeability for each dose of the test compound compared to the vehicle control. Determine the ED50 value from the dose-response curve.[10]

Visualizations

G cluster_0 In Vitro Screening cluster_1 Assays cluster_2 In Vivo Evaluation cluster_3 Models Compound Library Compound Library Primary Screening H1 Receptor Binding Assay Compound Library->Primary Screening High-Throughput Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Secondary Assays Functional Assays (e.g., Calcium Flux) Hit Identification->Secondary Assays Confirmation Lead Compound(s) Lead Compound(s) Secondary Assays->Lead Compound(s) Potent & Selective Animal Models Histamine-Induced Vascular Permeability Lead Compound(s)->Animal Models Efficacy Testing Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics ADME Toxicology Toxicology Pharmacokinetics->Toxicology Safety Assessment Candidate Drug Candidate Drug Toxicology->Candidate Drug Optimized Profile

Caption: Workflow for Antihistamine Drug Discovery.

G cluster_0 Histamine H1 Receptor Signaling cluster_1 Antagonist Mechanism of Action Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates H1R_inactive Inactive H1 Receptor H1R->H1R_inactive Stabilizes Inactive State PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response Antagonist H1 Antagonist (e.g., 4-((Dimethylamino)methyl) benzoic acid hydrochloride) Antagonist->H1R Blocks Histamine Binding

Caption: Histamine H1 Receptor Signaling and Antagonist Action.

References

In-Silico Modeling of 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride: A Comparative Guide to Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential interactions of a compound is paramount. While direct in-silico modeling studies on 4-((Dimethylamino)methyl)benzoic acid hydrochloride are not extensively available in current literature, a wealth of research on structurally similar benzoic acid and aminobenzoic acid derivatives provides a valuable framework for predicting its behavior and designing future studies. This guide offers a comparative overview of established in-silico and experimental methodologies that can be applied to characterize the interaction profile of this compound.

This document will explore common in-silico approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, alongside relevant experimental protocols for assessing biological activity. By examining the data and methods used for related molecules, researchers can extrapolate potential applications and design targeted investigations for 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

In-Silico Modeling Approaches: A Comparative Overview

In-silico techniques are powerful tools for predicting the biological activity and interaction of small molecules, saving significant time and resources in the early stages of drug discovery.[1] Two prevalent methods applied to benzoic acid derivatives are QSAR and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] These models can then be used to predict the activity of new, untested compounds. For benzoic acid derivatives, QSAR studies have been successfully employed to predict antimicrobial and enzyme inhibitory activities.[2][3] Key descriptors often found to be important for the activity of these derivatives include electronic parameters, such as total energy and the energy of the lowest unoccupied molecular orbital (LUMO).[2]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in understanding the interaction between a small molecule (ligand) and a protein target at the atomic level. For derivatives of aminobenzoic acid, docking studies have been used to elucidate binding modes with various enzymes, including acetylcholinesterase, providing insights into their inhibitory mechanisms.[4][5]

Comparative Biological Activities of Benzoic Acid Derivatives

While specific experimental data for 4-((Dimethylamino)methyl)benzoic acid hydrochloride is limited, studies on analogous compounds demonstrate a broad range of biological activities. This data can serve as a valuable reference for prioritizing experimental validation.

Compound ClassBiological ActivityKey Findings
p-Aminobenzoic Acid (PABA) Derivatives AntimicrobialSchiff bases of PABA showed potent activity against various bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 7.81 µM.[6][7]
Enzyme InhibitionDerivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disease research.[5][8]
Benzoylaminobenzoic Acid Derivatives AntibacterialThese compounds have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[3]
2-Chlorobenzoic Acid Derivatives AntimicrobialSchiff's bases of 2-chlorobenzoic acid were found to be effective antimicrobial agents, particularly against Gram-negative bacteria like Escherichia coli.[9]
Amoxicillin-Benzoic Acid Hybrids AntibacterialHybrid molecules linking amoxicillin with benzoic acid derivatives have shown improved activity against resistant bacterial strains like MRSA.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments cited in the literature for benzoic acid derivatives, which can be adapted for 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Antimicrobial Activity Assessment (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[2]

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Culture Preparation: Grow the bacterial and fungal strains in appropriate broth media to a specified optical density.

  • Serial Dilution: Prepare a series of dilutions of the test compounds in the broth medium in test tubes.

  • Inoculation: Inoculate a standardized suspension of the microorganisms into each tube.

  • Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-168 hours for fungi).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for assessing the inhibitory effect of a compound on enzyme activity.[11]

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and the inhibitor compound.

  • Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the enzyme solution with various concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring Reaction Progress: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing In-Silico Workflows and Biological Pathways

Diagrams are essential for illustrating complex processes in drug discovery and molecular biology.

In_Silico_Workflow cluster_0 Compound Library cluster_1 In-Silico Modeling cluster_2 Prediction & Validation cluster_3 Outcome Compound 4-((Dimethylamino)methyl) benzoic acid hydrochloride QSAR QSAR Modeling Compound->QSAR Docking Molecular Docking Compound->Docking Analogs Related Benzoic Acid Derivatives Analogs->QSAR Prediction Activity Prediction QSAR->Prediction Docking->Prediction Experiment Experimental Validation Prediction->Experiment Lead Lead Compound Identification Experiment->Lead

A typical in-silico drug discovery workflow.

Enzyme_Inhibition Enzyme Enzyme (e.g., Acetylcholinesterase) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Binds Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme_Substrate Product Product (e.g., Choline + Acetate) Inhibitor Inhibitor (Benzoic Acid Derivative) Inhibitor->Enzyme_Inhibitor Enzyme_Substrate->Enzyme Releases Enzyme_Substrate->Product

Competitive enzyme inhibition signaling pathway.

References

Safety Operating Guide

Proper Disposal of 4-((Dimethylamino)methyl)benzoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Information

Proper disposal of 4-((Dimethylamino)methyl)benzoic acid hydrochloride (CAS Number: 17847-26-6) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as hazardous, and its disposal must be managed by a licensed hazardous waste disposal facility. Adherence to institutional, local, and national regulations is mandatory.

Hazard Profile and Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Skin Irritation (Category 2)H315Causes skin irritation.[1][2]
Eye Irritation (Category 2)H319Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is that it must be treated as hazardous waste.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Detailed Procedural Steps:

  • Waste Segregation:

    • Do not mix 4-((Dimethylamino)methyl)benzoic acid hydrochloride waste with other waste streams, especially non-hazardous materials.

    • Solid waste (e.g., residual powder, contaminated weighing paper) should be placed in a clearly labeled, dedicated hazardous waste container.

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.

  • Container Management:

    • Use only containers that are compatible with the chemical.

    • Keep the waste container securely closed except when adding waste.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-((Dimethylamino)methyl)benzoic acid hydrochloride," and the CAS number "17847-26-6." Affix appropriate hazard pictograms (e.g., irritant, harmful).

  • Storage:

    • Store the waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and hand-off.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area and prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Regulatory Context

Disposal procedures are governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. The overarching requirement is that hazardous waste must be managed from "cradle to grave" in a manner that protects human health and the environment. The precautionary statement P501, "Dispose of contents/container to hazardous waste disposal," is a key directive from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) that underscores the required disposal pathway for this compound.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-((Dimethylamino)methyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4-((Dimethylamino)methyl)benzoic acid hydrochloride. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Researchers and laboratory staff must familiarize themselves with the following guidelines before commencing any work with this compound. The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

4-((Dimethylamino)methyl)benzoic acid hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when handling large quantities.[2][3]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A chemical-resistant apron or lab coat that is buttoned to its full length. Full-length pants and closed-toe shoes are required.[3]Prevents skin contact, which can cause irritation.[2]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[2][4][5] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[2]Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling 4-((Dimethylamino)methyl)benzoic acid hydrochloride in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before starting work.[3]

  • Verify that an eye-wash station and safety shower are accessible and unobstructed.[5]

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

  • Keep the container of 4-((Dimethylamino)methyl)benzoic acid hydrochloride tightly closed when not in use.[2][4]

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Avoid generating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum equipped with a HEPA filter.

3. Dissolution and Reaction:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the process is exothermic, use an ice bath to control the temperature.

  • Maintain constant stirring to ensure homogeneity.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[2][6]

  • Decontaminate all work surfaces and equipment used.

  • Remove and properly store or dispose of contaminated PPE.

Workflow for Handling 4-((Dimethylamino)methyl)benzoic acid hydrochloride cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Safety Equipment (Eyewash, Shower) prep_fume_hood->prep_safety_equipment prep_materials Gather Materials in Hood prep_safety_equipment->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in Hood handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Area & Equipment handling_dissolve->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash post_ppe Dispose of Contaminated PPE post_wash->post_ppe disposal_waste Dispose of Chemical Waste post_ppe->disposal_waste

Caption: Procedural workflow for safe handling of 4-((Dimethylamino)methyl)benzoic acid hydrochloride.

Disposal Plan: Managing Chemical Waste

Proper disposal of 4-((Dimethylamino)methyl)benzoic acid hydrochloride and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this chemical waste with other waste streams.[7]

  • Collect all solid waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.

  • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

2. Container Management:

  • Use only approved, chemically compatible waste containers.

  • Keep waste containers tightly closed except when adding waste.[4]

  • Store waste containers in a designated, secondary containment area.

3. Final Disposal:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][4][7]

  • Do not dispose of this chemical down the drain.[7]

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment. For small spills, contain the material with an inert absorbent and dispose of it as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Dimethylamino)methyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((Dimethylamino)methyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.